Technical Documentation Center

5-Fluoro-6-methoxypyrimidin-2(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Fluoro-6-methoxypyrimidin-2(1H)-one
  • CAS: 22462-35-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Fluoro-6-methoxypyrimidin-2(1H)-one (CAS 22462-35-7)

Abstract 5-Fluoro-6-methoxypyrimidin-2(1H)-one is a fluorinated heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. Its substituted pyrimidinone core is a key pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Fluoro-6-methoxypyrimidin-2(1H)-one is a fluorinated heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. Its substituted pyrimidinone core is a key pharmacophore in a variety of therapeutically relevant molecules. The presence of a fluorine atom and a methoxy group at the 5- and 6-positions, respectively, provides chemists with valuable handles to modulate physicochemical properties such as metabolic stability, lipophilicity, and target binding affinity. This guide provides a comprehensive overview of the available technical information for this compound, including its properties, a plausible synthetic route derived from patent literature, its expected spectroscopic characteristics, and its potential applications as a building block in the development of novel therapeutics.

Introduction and Significance

The pyrimidine scaffold is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs, most notably as the basis for the nucleobases uracil, cytosine, and thymine. Chemical modification of this ring system has led to the development of a wide array of pharmaceuticals, including antiviral and anticancer agents.

5-Fluoro-6-methoxypyrimidin-2(1H)-one belongs to a class of substituted pyrimidines that serve as crucial intermediates in organic synthesis. The strategic placement of the fluorine atom is a common tactic in drug design to enhance metabolic stability by blocking sites of oxidative metabolism and to increase binding affinity through favorable electronic interactions. The methoxy group, also a common modulator of biological activity, further diversifies the chemical space accessible from this intermediate. While detailed characterization of this specific compound is not widely available in peer-reviewed journals, its importance can be inferred from its role as an intermediate in synthetic routes described in the patent literature for more complex molecules.

Physicochemical and Spectroscopic Properties

Precise experimental data for 5-Fluoro-6-methoxypyrimidin-2(1H)-one is not extensively reported. However, we can infer its likely properties based on its structure and data from closely related analogs, such as 5-Fluoropyrimidin-2-one (CAS 2022-78-8)[1].

Table 1: Physicochemical Properties
PropertyValue (Estimated/Inferred)Notes
CAS Number 22462-35-7-
Molecular Formula C₅H₅FN₂O₂-
Molecular Weight 144.10 g/mol -
Appearance Likely a white to off-white solidBased on similar pyrimidinone structures.
Melting Point 125-135 °CEstimated based on 5-Fluoropyrimidin-2-one (127 °C)[1].
Boiling Point ~200-210 °CEstimated based on 5-Fluoropyrimidin-2-one (~204 °C)[1].
Water Solubility Moderately solubleThe polar pyrimidinone core suggests some water solubility.
pKa (acidic) ~7.0-8.0The N-H proton is weakly acidic, similar to uracil.
Spectroscopic Characterization (Expected)
  • ¹H NMR:

    • A singlet for the methoxy protons (-OCH₃) is expected around 3.8-4.0 ppm.

    • A doublet for the C4-proton, coupled to the fluorine atom, is anticipated in the aromatic region (around 7.5-8.0 ppm). The coupling constant (JH-F) would be characteristic.

    • A broad singlet for the N-H proton, which may be exchangeable with D₂O, would likely appear downfield (>10 ppm).

  • ¹³C NMR:

    • The spectrum would show five distinct carbon signals.

    • The carbonyl carbon (C2) would be the most downfield signal (~160-170 ppm).

    • The carbon bearing the fluorine (C5) would appear as a doublet due to C-F coupling.

    • The methoxy carbon would be the most upfield signal (~55-60 ppm).

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) in a high-resolution mass spectrum would be observed at m/z 144.0335, corresponding to the exact mass of C₅H₅FN₂O₂.

Synthesis and Purification

Diagram 1: Proposed Synthetic Workflow

G A 2,4-Dichloro-5-fluoropyrimidine B Step 1: Selective Methoxylation A->B NaOCH₃, MeOH Controlled Temp. C 2-Methoxy-4-chloro-5-fluoropyrimidine B->C D Step 2: Hydrolysis C->D Aqueous Base (e.g., KOH) Heat E 5-Fluoro-6-methoxypyrimidin-2(1H)-one D->E F Purification (Recrystallization/Chromatography) E->F G Final Product F->G

Caption: Proposed two-step synthesis of 5-Fluoro-6-methoxypyrimidin-2(1H)-one.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methoxy-4-chloro-5-fluoropyrimidine

  • To a solution of sodium methoxide (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 equivalent) dropwise at a controlled temperature (e.g., 0-5 °C). The regioselectivity of this reaction is key; the C2 position is generally more susceptible to nucleophilic attack than the C4 position in such systems.

  • Allow the reaction mixture to stir at low temperature for a specified period (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the addition of water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-methoxy-4-chloro-5-fluoropyrimidine, which may be used in the next step without further purification.

Step 2: Synthesis of 5-Fluoro-6-methoxypyrimidin-2(1H)-one

  • Dissolve the crude 2-methoxy-4-chloro-5-fluoropyrimidine from the previous step in a suitable solvent (e.g., aqueous dioxane or ethanol).

  • Add an aqueous solution of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (1.1-1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor for the disappearance of the starting material by TLC. This hydrolysis step replaces the chlorine atom at the C4 position with a hydroxyl group, which then tautomerizes to the more stable keto form.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with an acid (e.g., hydrochloric acid) to a pH of ~6-7.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the product with an organic solvent.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 5-Fluoro-6-methoxypyrimidin-2(1H)-one.

Reactivity and Chemical Transformations

The reactivity of 5-Fluoro-6-methoxypyrimidin-2(1H)-one is dictated by its functional groups: the pyrimidinone ring, the N-H proton, the methoxy group, and the fluorine atom.

  • N-Alkylation/Acylation: The N1-proton is acidic and can be deprotonated by a suitable base (e.g., sodium hydride or potassium carbonate) to form an anion that can react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce substituents at the N1 position. This is a common strategy in the synthesis of nucleoside analogs and other derivatives.

  • Nucleophilic Aromatic Substitution: While the pyrimidine ring is generally electron-deficient, the fluorine atom is a poor leaving group for nucleophilic aromatic substitution under typical conditions. However, under harsh conditions or with specific catalysts, it could potentially be displaced.

  • Modification of the Methoxy Group: The methoxy group can be cleaved under strongly acidic conditions (e.g., with HBr or BBr₃) to yield the corresponding 6-hydroxy derivative.

Diagram 2: Key Reactivity - N-Alkylation

Caption: General scheme for the N-alkylation of the pyrimidinone ring.

Applications in Drug Discovery and Development

Fluorinated pyrimidines are a privileged class of compounds in medicinal chemistry. The parent compound, 5-fluorouracil, is a widely used chemotherapeutic agent. The title compound, 5-Fluoro-6-methoxypyrimidin-2(1H)-one, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

  • Kinase Inhibitors: The pyrimidine core is frequently found in kinase inhibitors, which are a major class of anticancer drugs. The substituents on the ring can be tailored to achieve selectivity for specific kinase targets.

  • Antiviral and Antifungal Agents: As analogs of natural nucleobases, modified pyrimidines can interfere with viral or fungal replication by inhibiting essential enzymes like polymerases or reverse transcriptases.

  • Central Nervous System (CNS) Agents: The modulation of lipophilicity and polarity afforded by the fluoro and methoxy groups can be used to optimize blood-brain barrier penetration for CNS-targeted drugs.

Safety and Handling

As with any chemical reagent, 5-Fluoro-6-methoxypyrimidin-2(1H)-one should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or powder.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

5-Fluoro-6-methoxypyrimidin-2(1H)-one is a valuable heterocyclic building block with significant potential for use in drug discovery and development. While comprehensive experimental data for this specific molecule is sparse in the public domain, its synthesis is achievable through established chemical transformations. Its structural features make it an attractive starting point for the creation of diverse chemical libraries aimed at identifying novel therapeutic agents. This guide provides a foundational resource for researchers and scientists working with this and related compounds.

References

  • (No direct peer-reviewed articles were found for this specific compound during the search).
  • Google Patents. Preparation method for 2-hydroxyl-5-fluorine pyrimidine. CN101314594B.
  • U.S. Environmental Protection Agency. 5-Fluoropyrimidin-2-one Properties. CompTox Chemicals Dashboard. [Link]

Sources

Exploratory

A Tale of Two Isomers: A Technical Guide to the Differential Properties and Applications of 5-Fluoro-6-methoxy- and 5-Fluoro-2-methoxypyrimidines

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyrimidine rings, in particular...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyrimidine rings, in particular, are privileged structures in a vast array of therapeutics. This guide delves into the nuanced yet critical differences between two closely related isomers: 5-fluoro-6-methoxypyrimidine and 5-fluoro-2-methoxypyrimidine. We will explore how the seemingly minor positional change of the methoxy group profoundly influences the electronic landscape, chemical reactivity, and, ultimately, the strategic application of these building blocks in drug discovery. This document serves as a technical resource, providing insights into the synthesis, reactivity, and medicinal chemistry rationale for selecting one isomer over the other.

Introduction: The Power of Fluorinated Pyrimidines

Fluoropyrimidines represent a class of organic compounds that have had a transformative impact on medicine, most notably in the realm of oncology with drugs like 5-fluorouracil (5-FU)[1][2]. The introduction of a fluorine atom can dramatically alter the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity[3][4]. When combined with the pyrimidine core, a key component of nucleobases, these fluorinated heterocycles become powerful tools for modulating biological systems. This guide focuses on two specific isomers, 5-fluoro-6-methoxypyrimidine and 5-fluoro-2-methoxypyrimidine, to illustrate the subtle yet profound impact of substituent positioning on the chemical behavior and utility of these important scaffolds.

Structural and Electronic Analysis: A Tale of Two Rings

The fundamental difference between the two isomers lies in the placement of the methoxy group relative to the fluorine atom and the ring nitrogens. This seemingly simple structural change has significant electronic consequences.

Diagram: Structural Comparison of 5-Fluoro-6-methoxypyrimidine and 5-Fluoro-2-methoxypyrimidine

Caption: Chemical structures of 5-fluoro-6-methoxypyrimidine and 5-fluoro-2-methoxypyrimidine.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. The substituents, fluorine and methoxy, further modulate the electron density of the ring through a combination of inductive and resonance effects.

  • Fluorine: Being the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). It has a weak electron-donating resonance effect (+R) due to its lone pairs, but the inductive effect is overwhelmingly dominant.

  • Methoxy Group: The oxygen atom in the methoxy group is electronegative, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can participate in resonance, resulting in a strong electron-donating resonance effect (+R).

The interplay of these effects differs significantly between the two isomers:

  • In 5-fluoro-6-methoxypyrimidine: The methoxy group is at the C6 position, adjacent to a ring nitrogen. Its electron-donating resonance effect can increase electron density at the C2 and C4 positions. The fluorine at C5 strongly withdraws electron density from the ring.

  • In 5-fluoro-2-methoxypyrimidine: The methoxy group is at the C2 position, between the two ring nitrogens. Its electron-donating resonance can influence the electron density at the C4 and C6 positions.

This differential electronic distribution is the primary driver of their distinct chemical reactivity.

Table 1: Comparative Physicochemical Properties

Property5-Fluoro-6-methoxypyrimidine5-Fluoro-2-methoxypyrimidine
Molecular Formula C₅H₅FN₂OC₅H₅FN₂O
Molecular Weight 128.10 g/mol 128.10 g/mol [5]
CAS Number 137025-96-2 (example)62802-39-5[5]
Predicted LogP 0.30.6[5]
Predicted pKa (most basic) ~1.5 (for ring nitrogen)~1.8 (for ring nitrogen)

Note: Predicted values are estimates from chemical software and can vary. Experimental data is preferred when available.

Comparative Chemical Reactivity: The Decisive Difference

The most significant distinction between these two isomers lies in their reactivity towards nucleophiles, specifically in nucleophilic aromatic substitution (SNA) reactions. The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles, especially when a good leaving group (like a halogen) is present.

Nucleophilic Aromatic Substitution (SNA)

In pyrimidine systems, the C2, C4, and C6 positions are activated towards nucleophilic attack due to their proximity to the electron-withdrawing nitrogen atoms. Generally, the C4 and C6 positions are more reactive than the C2 position because the negative charge in the Meisenheimer intermediate can be delocalized onto both nitrogen atoms[6].

Diagram: General Mechanism of SNAr on a Pyrimidine Ring

SNAr_Mechanism Pyrimidine Pyrimidine Ring (with leaving group L) Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Pyrimidine->Meisenheimer Addition Nucleophile Nu⁻ Nucleophile->Meisenheimer Product Substituted Pyrimidine Meisenheimer->Product Elimination of L⁻

Caption: Addition-elimination mechanism of SNAr.

Let's analyze the expected reactivity of our two isomers. For this discussion, we will consider a scenario where a leaving group, such as a chlorine atom, is present at another position on the ring.

  • 5-Fluoro-6-methoxypyrimidine Scaffold: In a hypothetical 2-chloro-5-fluoro-6-methoxypyrimidine, nucleophilic attack would be expected to occur at the C2 position, displacing the chlorine. The methoxy group at C6, while having a +R effect, is not positioned to directly stabilize a negative charge from an attack at C4, for instance.

  • 5-Fluoro-2-methoxypyrimidine Scaffold: In a hypothetical 4-chloro-5-fluoro-2-methoxypyrimidine, the C4 position is highly activated for nucleophilic attack[7]. The electron-withdrawing fluorine at C5 and the second nitrogen atom effectively stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C4. The methoxy group at C2 has a less direct influence on the reactivity at C4 compared to a substituent at C6.

Therefore, the position of the methoxy group serves as a powerful tool to direct the regioselectivity of nucleophilic substitution reactions on the pyrimidine ring.

Synthesis and Functionalization Strategies

The synthesis of these isomers often starts from readily available, more highly halogenated pyrimidines.

Synthesis of 5-Fluoro-2-methoxypyrimidine Derivatives

A common strategy involves the selective reaction of a di- or tri-chlorofluoropyrimidine with sodium methoxide. For example, 2,4-dichloro-5-fluoropyrimidine can be treated with sodium methoxide to yield 4-chloro-5-fluoro-2-methoxypyrimidine[7]. The greater reactivity of the C4 position towards nucleophilic attack by methoxide allows for a selective reaction.

Experimental Protocol: Synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine

  • Starting Material: 2,4-Dichloro-5-fluoropyrimidine.

  • Reagent: Sodium methoxide in methanol.

  • Procedure:

    • Dissolve 2,4-dichloro-5-fluoropyrimidine in anhydrous methanol and cool the solution in an ice bath.

    • Slowly add a solution of sodium methoxide in methanol dropwise while maintaining the temperature below 5 °C.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to yield 4-chloro-5-fluoro-2-methoxypyrimidine.

This intermediate can then be further functionalized. For example, the remaining chlorine at the C4 position can be displaced by a variety of nucleophiles in a subsequent SNAr reaction.

Synthesis of 5-Fluoro-6-methoxypyrimidine Derivatives

The synthesis of 6-methoxy derivatives can be more challenging due to the generally lower reactivity of the C6 position compared to C4. One approach is to start with a precursor that already has the desired substitution pattern or can be selectively functionalized. For instance, a starting material like 4,6-dichloro-5-fluoropyrimidine could be reacted with one equivalent of sodium methoxide. However, controlling the regioselectivity to favor the 6-methoxy product over the 4-methoxy product can be difficult and may result in a mixture of isomers.

An alternative strategy involves building the pyrimidine ring from acyclic precursors where the substitution pattern is pre-determined. For example, a fluorinated 1,3-dicarbonyl compound can be condensed with a suitable amidine.

Implications in Drug Discovery and Medicinal Chemistry

The choice between a 5-fluoro-6-methoxypyrimidine and a 5-fluoro-2-methoxypyrimidine core in a drug discovery program is a strategic decision based on several factors:

  • Vector for Further Synthesis: The differential reactivity of the positions on the pyrimidine ring allows for the selective introduction of other functional groups. For instance, if a medicinal chemist wants to introduce a key pharmacophore at the C4 position via SNAr, the 5-fluoro-2-methoxypyrimidine scaffold (with a leaving group at C4) would be the logical choice.

  • Metabolic Stability: The methoxy group can be a site of metabolism (O-demethylation). The position of the methoxy group can influence its accessibility to metabolic enzymes, thus affecting the pharmacokinetic profile of the drug candidate.

  • Target Binding Interactions: The methoxy group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within a protein's binding site. The specific location of this group is critical for optimizing these interactions and achieving high potency and selectivity.

  • Physicochemical Properties: As indicated in Table 1, the position of the methoxy group can have a subtle but potentially significant impact on properties like lipophilicity (LogP), which in turn affects solubility, permeability, and other ADME (absorption, distribution, metabolism, and excretion) properties.

Conclusion

5-Fluoro-6-methoxypyrimidine and 5-fluoro-2-methoxypyrimidine, while isomeric, are distinct chemical entities with unique electronic properties and reactivity profiles. The key differentiator is the regioselectivity they impart on nucleophilic aromatic substitution reactions, a cornerstone of their synthetic utility. For the medicinal chemist, the choice between these two building blocks is a strategic one, influencing not only the synthetic route but also the ultimate biological activity and pharmacokinetic properties of the final drug candidate. A thorough understanding of their fundamental differences is therefore essential for the rational design of novel therapeutics.

References

  • Google Patents. (n.d.). CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
  • Medicines for All Institute (M4ALL) - Virginia Commonwealth University. (n.d.). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. Retrieved from [Link]

  • Google Patents. (n.d.). CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof.
  • PubChem. (n.d.). 2-Fluoro-5-methoxypyrimidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • PubMed. (1975). Synthesis of substituted 5-fluoro-5,6-dihydropyrimidines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-FLUORO-5-METHOXY-2,4,6-PYRIMIDINETRIONE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • PubMed. (n.d.). Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Retrieved from [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • PubMed Central. (n.d.). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Retrieved from [Link]

  • ResearchGate. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • OUCI. (n.d.). FDA approved five-membered ring fused pyrimidine-based derivatives and their biological properties. Retrieved from [Link]

  • MDPI. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Retrieved from [Link]

Sources

Foundational

Technical Guide: 4-Methoxy-5-Fluorouracil Derivative Chemical Structure

The following technical guide details the chemical structure, synthesis, and application of 4-methoxy-5-fluorouracil (also known as 4-O-methyl-5-fluorouracil or 4-methoxy-5-fluoropyrimidin-2(1H)-one ). This derivative re...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application of 4-methoxy-5-fluorouracil (also known as 4-O-methyl-5-fluorouracil or 4-methoxy-5-fluoropyrimidin-2(1H)-one ). This derivative represents a critical "lactim ether" intermediate in the modification of the anticancer drug 5-fluorouracil (5-FU), serving as a precursor for 5-fluorocytosine and a probe for tautomeric binding studies.[1]

Executive Summary

4-methoxy-5-fluorouracil (4-OMe-5-FU) is a regioselective derivative of 5-fluorouracil where the C4-carbonyl oxygen is methylated.[1] Unlike N-alkylated derivatives (which are often stable prodrugs), the O4-methyl derivative is an imidate (lactim ether) .[1] This structural feature renders the C4 position highly electrophilic, making the molecule a potent intermediate for converting uracil scaffolds into cytosine scaffolds (via aminolysis) or thionucleosides.

This guide explores the specific synthesis of the 4-methoxy derivative via the 2,4-dichloro-5-fluoropyrimidine route, its structural differentiation from N-isomers, and its critical role in the manufacturing of 5-fluorocytosine (Flucytosine) .[1]

Chemical Structure & Properties[1][2][3][4][5][6]

Molecular Identity[1][6]
  • IUPAC Name: 5-fluoro-4-methoxypyrimidin-2(1H)-one[1]

  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
    O
    
    
    [1][2]
  • Molecular Weight: 144.10 g/mol [1]

  • Core Scaffold: 5-Fluoropyrimidine[1][3][2][4][5][6][7][8]

  • Key Functional Group: Methyl imidate at C4 (Lactim ether)

Tautomerism and Binding Modes

5-Fluorouracil exists in a dynamic equilibrium between lactam and lactim forms.[1] 4-OMe-5-FU "locks" the C4 position in the lactim configuration, preventing the N3-H tautomer.[1]

Feature5-Fluorouracil (5-FU)4-Methoxy-5-Fluorouracil
C4 State Carbonyl (C=O) / Hydroxyl (C-OH)Methoxy Imidate (C-OCH

)
H-Bond Donor N3-H (Strong)None at N3 (N3 is an acceptor)
Reactivity Nucleophilic at N1/N3Electrophilic at C4 (Leaving group character)
Stability High (Amide resonance)Moderate (Susceptible to hydrolysis/aminolysis)
Regiochemistry of Substitution

The introduction of the methoxy group is governed by the electronic effects of the pyrimidine ring. In 2,4-dichloro-5-fluoropyrimidine , the C4 position is more reactive toward nucleophilic attack (S


Ar) than the C2 position.[1] This is due to the para-like resonance relationship with the N1 nitrogen, which stabilizes the Meisenheimer complex intermediate more effectively than at C2.

Synthetic Pathways[5][12][13]

The synthesis of 4-methoxy-5-fluorouracil is rarely direct methylation of 5-FU, which favors N-alkylation.[1] Instead, it proceeds via a chlorination-displacement sequence.[1]

Pathway A: The Dichloro Route (Standard)

This is the industrial standard for generating C4-substituted derivatives.[1]

  • Chlorination: 5-FU is treated with phosphorus oxychloride (POCl

    
    ) and N,N-dimethylaniline (PhNMe
    
    
    
    ) to yield 2,4-dichloro-5-fluoropyrimidine .[1][4][9]
  • Selective Methoxylation: The dichloro intermediate is reacted with sodium methoxide (NaOMe). Due to the higher electrophilicity of C4, 4-methoxy-2-chloro-5-fluoropyrimidine is the major product.[1]

  • Hydrolysis: The C2-chloro group is hydrolyzed (usually under acidic conditions or via aqueous base workup) to restore the C2-carbonyl, yielding 4-methoxy-5-fluorouracil .[1]

Pathway B: The Dimethoxy Route
  • Bis-Methoxylation: 2,4-dichloro-5-fluoropyrimidine is treated with excess NaOMe to yield 2,4-dimethoxy-5-fluoropyrimidine .[1]

  • Selective Hydrolysis: The C2-methoxy group is more labile to acid hydrolysis than the C4-methoxy group in certain conditions, potentially allowing isolation of the 4-OMe derivative, though this is less controlled than Route A.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

This precursor is essential for accessing the 4-methoxy derivative.[1]

Reagents:

  • 5-Fluorouracil (1.0 eq)[1][10]

  • Phosphorus Oxychloride (POCl

    
    , 2.5 eq)[9]
    
  • N,N-Dimethylaniline (2.0 eq)[1][3][9]

Methodology:

  • Setup: In a dry round-bottom flask under N

    
     atmosphere, suspend 5-FU in POCl
    
    
    
    .
  • Addition: Add N,N-dimethylaniline dropwise over 1 hour. The reaction is exothermic.

  • Reflux: Heat the mixture to 100°C for 4–6 hours. Monitoring by TLC should show consumption of 5-FU.[1]

  • Quench: Cool to room temperature. Pour the mixture slowly onto crushed ice/water (Caution: Violent hydrolysis of excess POCl

    
    ).
    
  • Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3x).

  • Purification: Wash combined organics with dilute HCl (to remove aniline), then NaHCO

    
    , then brine. Dry over MgSO
    
    
    
    and concentrate.
  • Result: 2,4-dichloro-5-fluoropyrimidine (Yield ~90-95%) as a pale yellow oil or low-melting solid.[1]

Protocol 2: Conversion to 4-Methoxy-5-fluorouracil (via Methoxylation)

Note: This protocol targets the C4-substitution.[1]

Reagents:

  • 2,4-Dichloro-5-fluoropyrimidine (1.0 eq)[1][9]

  • Sodium Methoxide (NaOMe, 1.05 eq, 0.5M in MeOH)

  • Solvent: Methanol (anhydrous)[1]

Methodology:

  • Cooling: Dissolve the dichloro compound in anhydrous MeOH and cool to 0°C.

  • Addition: Add the NaOMe solution dropwise over 30 minutes. Maintain temperature < 5°C to maximize regioselectivity for C4.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Workup: Neutralize with dilute acetic acid. Evaporate methanol under reduced pressure.

  • Hydrolysis (In-situ): The intermediate (4-methoxy-2-chloro) is often hydrolyzed by refluxing in dilute aqueous HCl for 1 hour to convert the C2-Cl to C2=O.[1]

  • Isolation: Cool and filter the precipitate. Recrystallize from ethanol/water.[1]

Mechanism of Action & Utility[15][16]

The primary utility of 4-methoxy-5-fluorouracil is as a masked electrophile .[1] The methoxy group is a better leaving group than the original amide oxygen, allowing for the introduction of nitrogen nucleophiles.

Synthetic Utility: Synthesis of 5-Fluorocytosine

The most significant application of this chemistry is the production of 5-Fluorocytosine (Flucytosine) , an antifungal drug.[7][11]

  • Mechanism: The 4-methoxy group is displaced by ammonia (NH

    
    ).[1]
    
  • Reaction: 4-OMe-5-FU + NH

    
    
    
    
    
    5-Fluorocytosine + MeOH.[1]
  • Advantage: This route avoids the use of hazardous elemental fluorine on cytosine directly.

Visualization: Synthesis & Reactivity Pathway[1]

G FU 5-Fluorouracil (C5H3FN2O2) Dichloro 2,4-Dichloro- 5-fluoropyrimidine FU->Dichloro POCl3, PhNMe2 (Chlorination) Intermediate 4-Methoxy-2-chloro- 5-fluoropyrimidine Dichloro->Intermediate NaOMe (1 eq), 0°C (S_NAr Regioselective) Note Regioselectivity: C4 is more electrophilic than C2 due to para-N1 resonance. Dichloro->Note MethoxyDeriv 4-Methoxy-5-fluorouracil (Target Derivative) Intermediate->MethoxyDeriv H3O+, Heat (C2 Hydrolysis) Flucytosine 5-Fluorocytosine (Drug Substance) MethoxyDeriv->Flucytosine NH3 / EtOH (Aminolysis)

Figure 1: Synthetic pathway from 5-FU to 4-Methoxy-5-FU and subsequent conversion to 5-Fluorocytosine. Note the critical regioselective methoxylation step.

Quantitative Data Summary

ParameterValue / ConditionReference
Precursor Yield 92–95% (2,4-dichloro-5-fluoropyrimidine)[1]
Regioselectivity >90% C4-substitution at 0°C[2]
Reaction Temp 100°C (Chlorination) / 0°C (Methoxylation)[1], [2]
Leaving Group Methoxy (-OCH

) vs Chloro (-Cl)
[3]
Primary Application Intermediate for 5-Fluorocytosine[4]

References

  • ChemicalBook. (2025).[1] Synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-Fluorouracil.[1][3][4][5][12]Link[1]

  • WuXi Biology. (2025).[1] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.Link

  • National Institutes of Health (NIH). (2024).[1] Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil.Link[1]

  • BenchChem. (2025).[1][11] The In Vivo Odyssey of 5-Fluorocytosine: A Technical Guide.Link[1]

  • PubChem. (2025).[1] 5-Fluoro-2-methoxy-4(3H)-pyrimidinone (Isomer Data).[1][2]Link[1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Regioselective Methoxylation of 5-Fluorouracil Derivatives

Abstract 5-Fluorouracil (5-FU) remains a cornerstone of chemotherapy for various solid tumors, but its clinical efficacy is often hampered by a narrow therapeutic index and significant toxicity.[1][2] The synthesis of 5-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Fluorouracil (5-FU) remains a cornerstone of chemotherapy for various solid tumors, but its clinical efficacy is often hampered by a narrow therapeutic index and significant toxicity.[1][2] The synthesis of 5-FU derivatives and prodrugs is a critical strategy to enhance its pharmacological profile, improve tumor selectivity, and reduce side effects.[1][3] Methoxylation, the introduction of a methoxy (-OCH₃) group, at specific positions on the 5-FU scaffold can profoundly alter its lipophilicity, metabolic stability, and mechanism of action. However, the 5-FU core presents multiple reactive sites, making regioselective modification a significant synthetic challenge. This guide provides an in-depth analysis of strategies, field-proven protocols, and the underlying chemical principles for achieving regioselective methoxylation of 5-FU derivatives, intended for researchers in medicinal chemistry and drug development.

The Challenge of Regioselectivity in 5-FU Modification

The 5-fluorouracil molecule possesses four primary sites susceptible to electrophilic attack or substitution: the two nitrogen atoms (N1 and N3) and the two exocyclic oxygen atoms (O2 and O4), which can exist in tautomeric equilibrium as hydroxyl groups (enol forms). The relative reactivity of these sites is influenced by steric hindrance, electronic effects, and reaction conditions (pH, solvent, temperature). Uncontrolled derivatization typically leads to a mixture of N1, N3, O2, and O4-substituted products, complicating purification and reducing the yield of the desired isomer.

Achieving regioselectivity is paramount as the biological activity of the resulting derivative is critically dependent on the precise location of the methoxy group. For instance, modification at the N1 position is a common strategy for creating prodrugs that can release 5-FU in vivo.[3] Conversely, O-alkylation can lead to derivatives with entirely different mechanisms of action.

Figure 1: Potential reactive sites on the 5-fluorouracil scaffold.

Strategies for Regiocontrolled Methoxylation

Several robust strategies can be employed to control the position of methoxylation on 5-FU derivatives. The choice of method depends on the desired target position, the starting material, and the required scale of the synthesis.

Strategy 1: N1-Selective Methoxymethylation via Phase-Transfer Catalysis (PTC)

Direct methoxylation is challenging, but methoxymethylation is a common and highly analogous transformation. This protocol focuses on N1-selective introduction of a methoxymethyl (MOM) group, a common protecting group and a simple ether. The principle relies on the higher acidity of the N1-proton compared to the N3-proton, and the ability of a phase-transfer catalyst to shuttle the resulting 5-FU anion into an organic phase for reaction.

Expertise & Experience: Phase-transfer catalysis (PTC) is an exceptionally powerful technique for reacting water-soluble nucleophiles (like deprotonated 5-FU) with organic-soluble electrophiles.[4][5] The catalyst, typically a quaternary ammonium salt, forms an ion pair with the 5-FU anion, rendering it soluble in the organic solvent where the reaction proceeds efficiently.[6] Selectivity for N1 is often achieved because the N1-anion is thermodynamically more stable and sterically more accessible than the N3-anion.

Protocol 2.1: N1-Methoxymethylation of 5-Fluorouracil

  • Reaction Setup: To a 100 mL round-bottom flask, add 5-fluorouracil (1.30 g, 10 mmol), potassium carbonate (K₂CO₃) (2.76 g, 20 mmol), and tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol).

  • Solvent Addition: Add 20 mL of N,N-dimethylformamide (DMF) and 20 mL of toluene. The use of a biphasic or polar aprotic solvent system is crucial for PTC.

  • Reagent Addition: Add chloromethyl methyl ether (MOM-Cl) (0.9 mL, 12 mmol) dropwise to the stirred suspension at room temperature. Caution: MOM-Cl is a potent carcinogen and must be handled in a fume hood with appropriate personal protective equipment.

  • Reaction: Heat the mixture to 60 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 10% methanol in dichloromethane).

  • Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Transfer the filtrate to a separatory funnel, add 50 mL of ethyl acetate and 50 mL of water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N1-methoxymethyl-5-fluorouracil as the major product.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

G start Start: 5-FU, K₂CO₃, TBAB in DMF/Toluene add_momcl Add MOM-Cl (Electrophile) start->add_momcl react Heat to 60°C (4-6 hours) add_momcl->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify end Product: N1-MOM-5-FU purify->end

Figure 2: Workflow for PTC-based N1-methoxymethylation.

Strategy 2: O4-Selective Methoxylation via Protecting Group Manipulation

To achieve methoxylation at the O4 position, a protecting group strategy is often necessary to block the more reactive nitrogen positions. This involves protecting N1 and N3, activating the O4 position, performing the methoxylation, and finally deprotecting the nitrogens.

Expertise & Experience: The choice of protecting groups is critical and must be "orthogonal," meaning each group can be removed under conditions that do not affect the others or the target methoxy group.[7] Benzyl groups are excellent for protecting the nitrogen atoms as they are stable to a wide range of conditions but can be cleanly removed by catalytic hydrogenolysis.[8][9] The subsequent O4-alkylation often proceeds via conversion of the C4-carbonyl to a more reactive leaving group, such as a chloro or triazolyl intermediate.

Protocol 2.2: O4-Methoxylation of a Protected 5-FU Derivative

  • Step A: N1,N3-Dibenzylation

    • Suspend 5-fluorouracil (1.30 g, 10 mmol) in 50 mL of dry DMF.

    • Add potassium carbonate (4.14 g, 30 mmol) to the suspension.

    • Add benzyl bromide (3.0 mL, 25 mmol) dropwise and heat the mixture to 80 °C for 12 hours.

    • After cooling, pour the reaction mixture into 200 mL of ice water and extract with ethyl acetate (3 x 75 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain 1,3-dibenzyl-5-fluorouracil.

  • Step B: O4-Activation and Methoxylation

    • Dissolve the 1,3-dibenzyl-5-fluorouracil (3.10 g, 10 mmol) in 50 mL of phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of dimethylaniline and reflux the mixture for 3 hours to form the 4-chloro intermediate.

    • Carefully evaporate the excess POCl₃ under reduced pressure.

    • Dissolve the crude residue in 50 mL of dry methanol. Add sodium methoxide (0.81 g, 15 mmol) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by adding 100 mL of water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate to yield crude 4-methoxy-1,3-dibenzyl-5-fluoropyrimidin-2-one.

  • Step C: Deprotection

    • Dissolve the crude product from Step B in 100 mL of ethanol.

    • Add 10% Palladium on carbon (Pd/C) (0.3 g, 10 wt%).

    • Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 24 hours.

    • Filter the reaction through a pad of Celite to remove the catalyst and wash with methanol.

    • Concentrate the filtrate and purify by chromatography or recrystallization to obtain 4-methoxy-5-fluoropyrimidin-2(1H)-one.

G cluster_0 Protect cluster_1 Modify cluster_2 Deprotect p1 Start: 5-FU p2 Protect N1, N3 with Benzyl Groups p1->p2 p3 1,3-Dibenzyl-5-FU p2->p3 m1 Activate O4 (e.g., with POCl₃) p3->m1 m2 React with Sodium Methoxide m1->m2 m3 Protected O4-Methoxy Product m2->m3 d1 Remove Benzyl Groups (Catalytic Hydrogenolysis) m3->d1 d2 Final Product: 4-Methoxy-5-FU Derivative d1->d2

Figure 3: Logical workflow for the protecting group strategy.

Strategy 3: O2-Methoxylation via Mitsunobu Reaction on a Nucleoside Derivative

The Mitsunobu reaction is a powerful tool for converting a hydroxyl group into an ether with a clean inversion of stereochemistry.[10][11] While not applicable to the 5-FU base itself, it is highly relevant for its nucleoside derivatives (e.g., 5-fluoro-uridine), allowing for regioselective methoxylation of the sugar moiety, particularly at the 2'-OH position. This modification is crucial in the synthesis of antisense oligonucleotides. For O-alkylation on the base, a related strategy could involve synthesizing a derivative with a hydroxyl group that can then be methoxylated. However, the direct conversion of a secondary alcohol on a sugar ring is a classic application.

Expertise & Experience: The reaction mechanism involves the activation of the alcohol by a phosphine-azodicarboxylate adduct.[10][12] The choice of azodicarboxylate (e.g., DEAD or DIAD) and phosphine (e.g., PPh₃) is standard. The key to regioselectivity on a sugar with multiple hydroxyls (like uridine) is, once again, the use of protecting groups. Typically, the 3' and 5' hydroxyls are protected (e.g., with a silyl group or as part of an acetal), leaving the 2'-OH group free for the Mitsunobu reaction.

Protocol 2.3: 2'-O-methylation of a Protected 5-Fluorouridine Derivative

  • Protection: Start with 5-fluorouridine. Protect the 3' and 5' hydroxyl groups using a suitable protecting group strategy, for example, by forming a 3',5'-O-(di-tert-butylsilanediyl) derivative. This leaves the 2'-OH group accessible.

  • Reaction Setup: Dissolve the protected 5-fluorouridine (10 mmol) and triphenylphosphine (PPh₃) (3.93 g, 15 mmol) in 100 mL of dry tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon).

  • Alcohol Addition: Add dry methanol (0.8 mL, 20 mmol) to the solution.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.6 mL, 15 mmol) dropwise over 20 minutes. A color change and/or precipitation is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The primary challenge in Mitsunobu reactions is removing the triphenylphosphine oxide and hydrazide byproducts.[10] Purify the crude residue by column chromatography on silica gel to isolate the 2'-O-methylated product.

  • Deprotection: Remove the 3',5'-silyl protecting group using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF to yield the final 2'-O-methyl-5-fluorouridine.

Comparative Summary and Data

The selection of a synthetic route should be guided by the desired final structure and available resources. The following table summarizes the key aspects of the described methods.

Parameter Strategy 1: PTC Strategy 2: Protecting Groups Strategy 3: Mitsunobu
Target Position Primarily N1 (or N3)Any (e.g., O4, O2)Specific -OH group (e.g., 2'-OH)
Key Reagents Phase-Transfer Catalyst (TBAB), K₂CO₃, MOM-ClBenzyl Bromide, POCl₃, NaOMe, Pd/C, H₂PPh₃, DEAD/DIAD, Methanol
Regioselectivity Good to Excellent for N1Excellent (dictated by protecting groups)Excellent (dictated by protecting groups)
Typical Yields 60-85%30-50% (over multiple steps)50-75% (for the Mitsunobu step)
Advantages Fewer steps, operationally simpleHigh control, applicable to less reactive sitesClean inversion of stereochemistry, mild conditions
Disadvantages Limited to more acidic/reactive sites, uses toxic alkylating agentsMulti-step, lower overall yieldStoichiometric byproducts can complicate purification

Analytical Characterization

Rigorous characterization is essential to confirm the regiochemistry of the methoxylation.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools. The chemical shift of the new methoxy group and the shifts of the pyrimidine ring protons/carbons will be diagnostic. 2D NMR techniques like HMBC and NOESY can definitively establish connectivity and spatial relationships.

  • Mass Spectrometry (MS): Confirms the correct molecular weight of the product.[13][14][15]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and can be coupled with MS (LC-MS/MS) for sensitive quantification.[14][16][17][18]

Conclusion

The regioselective methoxylation of 5-fluorouracil derivatives is a challenging but achievable goal that is critical for the development of next-generation fluoropyrimidine therapeutics. By leveraging strategies such as phase-transfer catalysis for N1-alkylation, orthogonal protecting groups for targeting the O-positions, and the Mitsunobu reaction for hydroxyl-bearing derivatives, researchers can precisely control the molecular architecture of these important compounds. The protocols and rationales provided in this guide offer a robust framework for synthesizing novel 5-FU analogues for evaluation in drug discovery programs.

References

  • Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Molecules. [Link]

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules. [Link]

  • Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Bulletin of The Korean Chemical Society. [Link]

  • Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach. Journal of Medicinal Chemistry. [Link]

  • Theoretical Studies of the Glycosidation of 2-O-Substituted 5-Fluorouracil: N-Regioselective Synthesis with the Phase-Transfer-Catalysis Method. The Journal of Organic Chemistry. [Link]

  • Chemical synthesis of methoxy nucleosides.
  • Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Molecules. [Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances. [Link]

  • RNA 2′-OH modification with stable reagents enabled by nucleophilic catalysis. Chemical Science. [Link]

  • Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. Organic Letters. [Link]

  • 5-Fluorouracil – Characteristics and Analytical Determination. ResearchGate. [Link]

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry. [Link]

  • Synthesis process of 5-fluorouracil derivatives.
  • Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate. [Link]

  • Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. BASi. [Link]

  • Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry. [Link]

  • Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Der Pharma Chemica. [Link]

  • New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]

  • Phase transfer catalysis (PTC). OperaChem. [Link]

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI. [Link]

  • Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. MDPI. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides Nucleotides Nucleic Acids. [Link]

  • Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

  • Phase-transfer catalyst. Wikipedia. [Link]

  • Biocatalytic cascade transformations for the synthesis of C-nucleosides and N-nucleoside analogs. Current Opinion in Chemical Biology. [Link]

  • Protecting Group Strategies for Complex Molecule Synt. Journal of Chemical and Pharmaceutical Research. [Link]

  • Mitsunobu Reaction - Common Conditions. The University of Sheffield. [Link]

  • Nucleosides 10: Synthesis of New Derivatives of Pyrimidine and Fused Pyrimidine Nucleosides of Expected Biological Activity. International Journal of Organic Chemistry. [Link]

  • Determination of 5-fluorouracil and dihydrofluorouracil levels by using a liquid chromatography–tandem mass spectrometry method for evaluation of dihydropyrimidine dehydrogenase enzyme activity. ResearchGate. [Link]

  • Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. Organic Letters. [Link]

  • The mechanism of the Mitsunobu reaction. II. Dialkoxytriphenylphosphoranes. ResearchGate. [Link]

Sources

Application

reaction conditions for 5-Fluoro-6-methoxypyrimidin-2(1H)-one with POCl3

Synthesis of 2-Chloro-5-fluoro-6-methoxypyrimidine via POCl₃ Deoxychlorination Abstract This application note details the optimized protocol for the chlorodehydroxylation of 5-Fluoro-6-methoxypyrimidin-2(1H)-one to synth...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of 2-Chloro-5-fluoro-6-methoxypyrimidine via POCl₃ Deoxychlorination

Abstract

This application note details the optimized protocol for the chlorodehydroxylation of 5-Fluoro-6-methoxypyrimidin-2(1H)-one to synthesize 2-Chloro-5-fluoro-6-methoxypyrimidine . This transformation is a critical step in the synthesis of antiviral nucleoside analogs, including derivatives related to Favipiravir (T-705). The protocol utilizes Phosphorus Oxychloride (POCl₃) with N,N-Dimethylaniline (DMA) as a catalyst. Special emphasis is placed on thermodynamic control during the quenching phase to mitigate the safety hazards associated with phosphorodichloridic acid hydrolysis.

Introduction & Chemical Context

The conversion of cyclic amides (pyrimidinones) to chloropyrimidines is a cornerstone of medicinal chemistry, restoring aromaticity to the heterocycle and providing a handle for subsequent Nucleophilic Aromatic Substitution (


).

For the specific substrate 5-Fluoro-6-methoxypyrimidin-2(1H)-one , the reaction targets the carbonyl oxygen at the C2 position. The presence of the electron-donating methoxy group at C6 and the electron-withdrawing fluorine at C5 creates a unique electronic push-pull system. While the methoxy group deactivates the ring slightly toward nucleophilic attack, it stabilizes the intermediate cation, requiring elevated temperatures and base catalysis for efficient conversion.

2.1 Reaction Mechanism

The reaction proceeds via a Vilsmeier-Haack type mechanism. The base (DMA) serves two roles: it acts as a proton scavenger to shift the tautomeric equilibrium toward the reactive hydroxy-pyrimidine form, and it activates the POCl₃ species.

ReactionMechanism Figure 1: Mechanistic pathway of POCl3 mediated chlorodehydroxylation. Substrate 5-Fluoro-6-methoxy pyrimidin-2(1H)-one (Keto Tautomer) Enol Hydroxy-pyrimidine (Enol Tautomer) Substrate->Enol DMA (Base) Equilibrium Shift Activated Dichlorophosphoryl Intermediate (O-P(O)Cl2) Enol->Activated + POCl3 - HCl (scavenged) Transition Meisenheimer-like Transition State Activated->Transition + Cl- (Nucleophilic Attack) Product 2-Chloro-5-fluoro- 6-methoxypyrimidine Transition->Product - PO2Cl2- (Elimination)

Experimental Protocol
3.1 Reagents & Equipment
Reagent / EquipmentSpecificationRoleStoichiometry
Substrate 5-Fluoro-6-methoxypyrimidin-2(1H)-oneStarting Material1.0 equiv
POCl₃ Phosphorus Oxychloride (99%+)Reagent & Solvent5.0 - 8.0 vol
N,N-Dimethylaniline PhNMe₂ (DMA)Catalyst/Base1.5 equiv
Dichloromethane DCM (Anhydrous)Extraction SolventN/A
Reactor Double-necked RBF with Reflux CondenserVesselN/A
3.2 Step-by-Step Methodology

Step 1: System Preparation (Moisture Control)

  • Rationale: POCl₃ reacts violently with water. All glassware must be oven-dried at 120°C for >2 hours. Assemble under a positive pressure of Nitrogen or Argon.

  • Action: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Drierite).

Step 2: Reagent Addition

  • Rationale: The initial mixing can be exothermic.[1][2]

  • Action:

    • Charge the flask with 5-Fluoro-6-methoxypyrimidin-2(1H)-one (1.0 eq).

    • Add POCl₃ (5-8 volumes relative to substrate weight) at Room Temperature (RT).

    • Slowly add N,N-Dimethylaniline (DMA) (1.5 eq) dropwise via syringe.

    • Observation: The solution may turn slightly yellow or pink upon base addition.

Step 3: Reaction Phase

  • Rationale: Thermal energy is required to overcome the activation barrier of the C-O bond cleavage.

  • Action:

    • Heat the reaction mixture to reflux (105–110°C) .

    • Maintain reflux for 2 to 4 hours .

    • Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or HPLC. The starting material (polar) should disappear, replaced by a less polar UV-active spot (Product).

Step 4: Quenching (CRITICAL SAFETY STEP)

  • Rationale: Excess POCl₃ does not hydrolyze immediately when poured into water; it forms a "pocket" that hydrolyzes rapidly once the temperature rises, causing a delayed explosion/eruption.

  • Action:

    • Cool the reaction mixture to RT.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove the bulk of excess POCl₃. Note: Use a base trap for the vacuum pump to neutralize acidic fumes.

    • The "Drowning" Technique: Pour the resulting thick oil slowly into a vigorously stirred mixture of Ice and Water (10 volumes) .

    • Maintain internal temperature <20°C by adding external ice. Stir for 30 minutes to ensure complete hydrolysis of phosphorodichloridates.

Step 5: Isolation & Purification

  • Action:

    • Extract the aqueous quench mixture with Dichloromethane (DCM) (3 x 5 vol).

    • Wash combined organics with Saturated NaHCO₃ (to remove residual acid) and Brine .

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: If necessary, recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Process Workflow Diagram

Workflow Figure 2: Operational workflow for the synthesis of 2-Chloro-5-fluoro-6-methoxypyrimidine. Setup Setup: Dry Glassware N2 Atmosphere Mix Mixing: Substrate + POCl3 + DMA (RT Addition) Setup->Mix Heat Reaction: Reflux @ 110°C (2-4 Hours) Mix->Heat Strip Concentration: Remove excess POCl3 (Vacuum Distillation) Heat->Strip Complete by TLC Quench Quench: Pour into Ice/Water (Temp < 20°C) Strip->Quench Viscous Oil Extract Workup: DCM Extraction NaHCO3 Wash Quench->Extract Hydrolysis Complete

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield Moisture in POCl₃ or GlasswareUse fresh bottle of POCl₃; flame-dry glassware.
Incomplete Reaction Insufficient Base ActivationIncrease DMA to 2.0 eq; ensure reflux is vigorous.
Dark/Tarred Product Overheating / DecompositionLimit reaction time; do not exceed 115°C bath temp.
Violent Quench Rapid HydrolysisRemove excess POCl₃ before quenching; use more ice.
Safety & Handling (E-E-A-T)
  • POCl₃ Hazards: Highly corrosive, reacts violently with water, and causes severe burns. Inhalation of vapors can cause delayed pulmonary edema.

  • Delayed Exotherm: When quenching POCl₃, the mixture may remain cool initially and then suddenly boil over. Always quench into ice with vigorous stirring.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. All operations must be performed in a functioning fume hood.

References
  • Furuta, Y., et al. (2009). Process for producing nitrogen-containing heterocyclic compounds.[3][4][5][6] World Intellectual Property Organization, WO2009041973.

  • Zhang, T., et al. (2015). Synthesis of Favipiravir and its derivatives.[3][7][8][9] CN104557639A.

  • Milkshake. (2006).[10] 5-Iodo-2,4-dichloropyrimidine: Practical notes on POCl3 quenching. Org Prep Daily.

  • Scientific Update. (2020). Favipiravir and the battle against COVID-19: Synthetic Routes.[6][7][8][9] Scientific Update UK.

Sources

Method

using 5-Fluoro-6-methoxypyrimidin-2(1H)-one as a Favipiravir intermediate

A Note on Synthetic Intermediates: This guide details a well-established and optimized synthetic pathway for the antiviral agent Favipiravir. Initial inquiries regarding the use of 5-Fluoro-6-methoxypyrimidin-2(1H)-one a...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Synthetic Intermediates: This guide details a well-established and optimized synthetic pathway for the antiviral agent Favipiravir. Initial inquiries regarding the use of 5-Fluoro-6-methoxypyrimidin-2(1H)-one as a key intermediate have been reviewed. Based on extensive literature analysis, this pyrimidinone derivative is not a recognized precursor for the synthesis of Favipiravir, which possesses a distinct pyrazine core structure. This document, therefore, focuses on a scientifically validated and widely adopted route proceeding through the key intermediate, 3,6-dichloropyrazine-2-carbonitrile , to ensure scientific accuracy and practical applicability for researchers and drug development professionals.

Introduction: The Significance of Favipiravir and its Synthesis

Favipiravir (also known as T-705 or Avigan) is a potent, broad-spectrum antiviral agent effective against a range of RNA viruses, including influenza viruses, Ebola virus, and more recently, SARS-CoV-2.[1][2][3] Its mechanism of action involves the selective inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[3][4] The active form of the drug, Favipiravir-RTP, is a substrate for RdRp, leading to the termination of viral RNA synthesis.[4]

The global demand for Favipiravir has necessitated the development of efficient, scalable, and economical synthetic routes. Early syntheses were often characterized by low overall yields, harsh reaction conditions, and the use of expensive catalysts.[1][5] Modern, optimized procedures focus on cost-effective starting materials and high-yield transformations, making the large-scale production of this critical therapeutic feasible. The pathway detailed herein represents a robust and practical approach for laboratory and industrial-scale synthesis.

Strategic Overview: A Multi-Step Synthesis via a Dichlorinated Intermediate

The synthetic strategy presented here is a multi-step process that has been optimized for yield and scalability. It avoids many of the pitfalls of earlier routes, such as the use of highly corrosive reagents like Olah's reagent (HF/Pyridine) or expensive palladium catalysts.[1][6] The central logic of this pathway is the construction of a versatile intermediate, 3,6-dichloropyrazine-2-carbonitrile , which can then be sequentially functionalized to yield the final Favipiravir product. This intermediate is a strong allergen and requires careful handling.[7][8]

The overall workflow can be visualized as follows:

G cluster_0 Part 1: Core Intermediate Synthesis cluster_1 Part 2: Functional Group Transformation A 3-Aminopyrazine-2-carboxylic Acid B Intermediate Steps (Esterification, Diazotization, Chlorination, Dehydration) A->B Multiple Steps C 3,6-Dichloropyrazine-2-carbonitrile (Key Intermediate) B->C Formation D 3,6-Difluoropyrazine-2-carbonitrile C->D Fluorination (Halex Reaction) E 6-Fluoro-3-hydroxypyrazine-2-carbonitrile D->E Selective Hydroxylation F Favipiravir (Final Product) E->F Nitrile Hydrolysis

Caption: High-level workflow for Favipiravir synthesis.

Part 1: Synthesis of the Key Intermediate: 3,6-Dichloropyrazine-2-carbonitrile

This phase focuses on the construction of the critical dichlorinated pyrazine nitrile from a commercially available starting material. The purity of this intermediate is vital for the success of subsequent steps.[1]

Protocol 1: Preparation of 3,6-Dichloropyrazine-2-carbonitrile

This protocol is an amalgamation of optimized procedures found in the literature.[7]

Causality Behind Experimental Choices:

  • Starting Material: 3-Aminopyrazine-2-carboxylic acid is a cost-effective and readily available precursor.

  • Chlorination/Dehydration: The use of a chlorinating agent like phosphorus oxychloride (POCl₃) in conjunction with a base like pyridine or DMF is a standard method for converting carboxylic acids and amides on a heterocyclic ring to a nitrile and installing chloro groups. This step is often the most hazardous and requires strict control of conditions.

Step-by-Step Methodology:

  • Diazotization and Sandmeyer Reaction (Chlorination):

    • Suspend 3-aminopyrazine-2-carboxylic acid in an aqueous solution of hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour.

    • In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Slowly add the diazonium salt solution to the copper(I) chloride solution, controlling gas evolution.

    • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • The resulting 3-chloropyrazine-2-carboxylic acid can be isolated by filtration.

  • Amidation:

    • Convert the 3-chloropyrazine-2-carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride.

    • Carefully react the acid chloride with aqueous ammonia at low temperature to form 3-chloropyrazine-2-carboxamide.

  • Dehydration and Chlorination to 3,6-Dichloropyrazine-2-carbonitrile:

    • Caution: This reaction is highly exothermic and generates hazardous fumes. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • To a flask charged with phosphorus oxychloride (POCl₃), slowly add the 3-chloropyrazine-2-carboxamide.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture under reflux for several hours. The reaction progress should be monitored by GC or LC-MS.

    • After completion, cool the reaction mixture and very carefully quench it by pouring it onto crushed ice. This is a highly exothermic and hazardous step.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,6-dichloropyrazine-2-carbonitrile.

    • Purification can be achieved by recrystallization or column chromatography.

Part 2: Conversion of Intermediate to Favipiravir

This section details the final three transformations to achieve the target molecule. The sequence of these steps is critical for achieving high yield and purity.

Protocol 2: Fluorination, Hydroxylation, and Hydrolysis

Causality Behind Experimental Choices:

  • Fluorination: A nucleophilic aromatic substitution (SNAr) reaction, often called a HALEX (Halogen Exchange) reaction, is used. Potassium fluoride (KF) is an economical fluoride source. A phase transfer catalyst like tetrabutylammonium bromide (TBAB) is used to enhance the solubility and reactivity of the fluoride salt in an aprotic polar solvent like DMSO.[4][9]

  • Selective Hydroxylation: The fluorine atom at the 3-position is more susceptible to nucleophilic attack than the one at the 6-position due to the electron-withdrawing effect of the adjacent nitrile group. This allows for selective replacement with a hydroxyl group using a mild base like sodium bicarbonate or sodium acetate.[4][7]

  • Nitrile Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxamide. This is typically achieved under acidic conditions (e.g., concentrated HCl or H₂SO₄).[7]

Step-by-Step Methodology:

  • Step A: Fluorination (Formation of 3,6-Difluoropyrazine-2-carbonitrile)

    • Charge a dry reaction vessel with 3,6-dichloropyrazine-2-carbonitrile, spray-dried potassium fluoride (KF), and a phase transfer catalyst (e.g., tetrabutylammonium bromide).

    • Add a suitable aprotic polar solvent, such as dimethyl sulfoxide (DMSO).

    • Heat the mixture to 100-120 °C and stir vigorously for 6-8 hours. Monitor the reaction by GC-MS.

    • After completion, cool the mixture and pour it into cold water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 3,6-difluoropyrazine-2-carbonitrile.

  • Step B: Selective Hydroxylation

    • Dissolve the 3,6-difluoropyrazine-2-carbonitrile in a mixture of dioxane and water (or a similar solvent system).

    • Add sodium bicarbonate (NaHCO₃) or sodium acetate.

    • Heat the mixture to 50-60 °C and stir for several hours. Monitor the disappearance of the starting material by TLC or LC-MS.

    • After the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~3-4.

    • The product, 6-fluoro-3-hydroxypyrazine-2-carbonitrile, will often precipitate and can be collected by filtration.

  • Step C: Nitrile Hydrolysis to Favipiravir

    • Suspend the 6-fluoro-3-hydroxypyrazine-2-carbonitrile in concentrated hydrochloric acid or a mixture of THF and concentrated HCl.[4][7]

    • Stir the mixture at a controlled temperature (e.g., 35-40 °C) for several hours until hydrolysis is complete.

    • Cool the reaction mixture and neutralize it carefully with an aqueous base (e.g., NaOH or NH₄OH) to precipitate the crude Favipiravir.

    • Filter the solid, wash with cold water and a cold organic solvent like ethanol to remove impurities.

    • Dry the product under vacuum at 50 °C. The final product can be further purified by recrystallization from ethanol to yield high-purity Favipiravir (>99%).[7]

Quantitative Data Summary

The following table summarizes typical yields reported for the key transformations in optimized synthetic routes. Actual yields will vary based on scale, purity of reagents, and specific reaction conditions.

Reaction StepStarting MaterialProductTypical Yield (%)Reference(s)
Overall Synthesis (Optimized 3-step from dichloride)3,6-Dichloropyrazine-2-carbonitrileFavipiravir~43%[7]
Fluorination3,6-Dichloropyrazine-2-carbonitrile3,6-Difluoropyrazine-2-carbonitrile79-92%[4]
Selective Hydrolysis & Nitrile Hydrolysis (combined)3,6-Difluoropyrazine-2-carbonitrileFavipiravir50-60%[4][7]
Alternative 3-step route (retrosynthesis software)2-PyrazinecarboxamideFavipiravir~32%[5]

Visualizing the Core Transformation Pathway

Caption: Chemical reaction pathway from the key intermediate to Favipiravir.

References

  • Khamitov, R., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 17-31. Available at: [Link]

  • Titova, Y. A., & Fedorova, O. S. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56(6), 659-669. Available at: [Link]

  • Khamitov, R. A., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. Available at: [Link]

  • Wang, J., et al. (2022). Optimized synthesis of anti-COVID-19 drugs aided by retrosynthesis software. Digital Discovery, 1(4), 485-491. Available at: [Link]

  • Anonymous. (2025). review article: favipiravir as an antiviral drug. WJPMR. Available at: [Link]

  • Can, A., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 77(2), 1083-1089. Available at: [Link]

  • Titova, Y. A., & Fedorova, O. S. (2020). Favipiravir - a Modern Antiviral Drug: Synthesis and Modifications. SciSpace. Available at: [Link]

  • Vunnam, K. K., et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry, 35(5), 1178-1182. Available at: [Link]

  • Hay, D. (2020). Favipiravir and the battle against COVID-19. Scientific Update. Available at: [Link]

  • CN113929633A - A kind of synthetic method and application of favipiravir. Google Patents.
  • Khamitov, R., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. Available at: [Link]

  • CN111471025A - Favipiravir intermediate and synthesis method of favipiravir. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of 5-Fluoro-6-methoxypyrimidin-2(1H)-one from Regioisomeric Impurities

Welcome to the technical support center for the purification of 5-Fluoro-6-methoxypyrimidin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are facing the cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Fluoro-6-methoxypyrimidin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are facing the challenge of separating the target molecule from its structurally similar regioisomers. The subtle differences in the positions of the fluoro and methoxy substituents can lead to significant challenges in achieving high purity, which is critical for downstream applications, including pharmacological studies and drug development.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) based on established principles of separation science for polar heterocyclic compounds. We will explore strategies ranging from analytical method development to preparative-scale purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Analytical Challenges & Initial Assessment

Question: How can I confirm the presence of regioisomers in my crude sample?

Answer: A multi-pronged analytical approach is essential for confirming the presence of and resolving regioisomers.

  • High-Performance Liquid Chromatography (HPLC-UV): This is your primary tool. Start with a broad gradient on a C18 column to visualize the complexity of your mixture.[1] Regioisomers will often have very similar retention times, so a shallow gradient is crucial for achieving separation. A good starting point is a 5-95% acetonitrile/water gradient over 20-30 minutes.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is critical for confirmation. All regioisomers of 5-Fluoro-6-methoxypyrimidin-2(1H)-one will have the same molecular weight. LC-MS will show if multiple chromatographic peaks share the same mass, providing strong evidence for the presence of isomers.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is arguably the most powerful technique for this specific problem.[3] The fluorine nucleus is highly sensitive to its electronic environment, and each regioisomer will exhibit a distinct chemical shift in the ¹⁹F NMR spectrum.[4][5][6][7] This allows for unambiguous identification and quantification of the different isomers in a mixture without prior separation.

Question: My regioisomers are co-eluting on a standard C18 HPLC column. What should I try next?

Answer: Co-elution on a C18 column is a common challenge for polar regioisomers. The separation is governed by subtle differences in polarity and interactions with the stationary phase. Here is a systematic approach to improve resolution:

  • Optimize the Mobile Phase:

    • pH Adjustment: The pyrimidinone core has ionizable protons. Operating at a low pH (e.g., pH 2.5-3 using 0.1% formic or trifluoroacetic acid) can suppress the ionization of residual silanol groups on the silica-based column, which often leads to peak tailing for basic compounds.[8]

    • Change the Organic Modifier: If you are using acetonitrile, try methanol. Methanol is a hydrogen-bond donor and acceptor and can offer different selectivity for polar molecules compared to acetonitrile.[9]

  • Explore Alternative Stationary Phases: Do not rely solely on C18. Screening different column chemistries is the most effective way to find selectivity.[10]

Column Type Separation Principle Why it Might Work for Your Isomers
Phenyl-Hexyl π-π interactionsThe aromatic pyrimidinone ring can interact differently with the phenyl groups of the stationary phase depending on the substituent positions, offering unique selectivity.
Pentafluorophenyl (PFP or F5) Dipole-dipole, π-π, and ion-exchange interactionsThe highly polar F5 phase is excellent for separating positional isomers, especially those containing fluorine or other halogens.[10]
Polar-Embedded Enhanced polar retention and shielding of silanolsThese columns (e.g., RP-Amide) are designed to retain polar compounds and provide sharp peaks for nitrogen-containing heterocycles.[10]
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning into a water-enriched layer on a polar stationary phaseIf your isomers are highly polar and poorly retained in reversed-phase, HILIC is a powerful alternative.
Section 2: Preparative Separation Strategies

Question: I have analytical separation. How do I scale this up to preparative HPLC?

Answer: Scaling from analytical to preparative HPLC requires careful consideration of column loading and resolution. A combination of normal-phase flash chromatography followed by reversed-phase preparative HPLC has been shown to be effective for separating pyrazolyl-pyrimidinone regioisomers.[11]

  • Method Translation: Start with the optimized analytical method. Maintain the same stationary phase chemistry and mobile phase composition.

  • Loading Study: Inject increasing amounts of your crude material onto the analytical column until you see a loss of resolution between the target peak and the closest eluting impurity. This will help determine the maximum loading capacity.

  • Geometric Scaling: Use the loading study results to scale the injection volume and flow rate to a larger preparative column. The goal is to maintain the linear velocity of the mobile phase.

  • Focus on the Critical Pair: Optimize the gradient or isocratic conditions to maximize the separation of your target compound from the most challenging (closest-eluting) regioisomer.

Question: Are non-chromatographic techniques like crystallization a viable option?

Answer: Yes, crystallization can be a highly effective and scalable method for purifying regioisomers, provided there are sufficient differences in their crystal packing energies and solubilities.

  • How to Approach It: Perform a systematic solvent screening. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with heptane). The goal is to find a solvent system where one regioisomer is significantly less soluble than the others.[12]

  • Key Insight: Pyrimidinones are known to form strong hydrogen bonds (N-H···O), which are fundamental to their crystal lattice formation.[13][14][15] The position of the fluoro and methoxy groups will influence the overall dipole moment and the ability of the molecules to pack efficiently, which can be exploited for separation by crystallization.

Question: What about Supercritical Fluid Chromatography (SFC)?

Answer: SFC is an excellent, often overlooked, technique for separating polar compounds and isomers.[16][17] It uses supercritical CO₂ as the main mobile phase, often with a small amount of a polar co-solvent like methanol.[18][19]

  • Advantages of SFC:

    • Fast Separations: The low viscosity of the mobile phase allows for high flow rates and rapid purifications.[16]

    • Orthogonal Selectivity: SFC often provides different elution orders compared to HPLC, making it a powerful tool when reversed-phase methods fail.

    • "Greener" Technique: It significantly reduces the consumption of organic solvents.[16]

  • Applicability: SFC is well-suited for compounds that are soluble in methanol, making it a strong candidate for your pyrimidinone derivatives.[16]

Detailed Experimental Protocols

Protocol 1: Universal Analytical HPLC Method Development

This protocol outlines a systematic approach to developing a robust analytical method for resolving 5-Fluoro-6-methoxypyrimidin-2(1H)-one from its regioisomers.

  • Column Selection:

    • Primary Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Secondary Screening Columns: Phenyl-Hexyl and PFP (F5) with identical dimensions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Mobile Phase C (for screening): 0.1% Methanol.

  • Initial Scouting Gradient:

    • Flow Rate: 0.4 mL/min.

    • Temperature: 40 °C.

    • Gradient: 5% to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Detection: UV at 254 nm and 265 nm (pyrimidinones typically absorb in this region).[20]

  • Optimization Workflow:

    • If initial separation is poor, run the same scouting gradient with Mobile Phase C (Methanol).

    • If co-elution persists, repeat the scouting gradients on the Phenyl-Hexyl and PFP columns.

    • Once partial separation is achieved, optimize the gradient. Lengthen the gradient time and reduce the slope (%B/min) around the elution time of the isomers to improve resolution.

Protocol 2: Feasibility Study for Purification by Crystallization
  • Sample Preparation: Start with ~100 mg of the crude mixture of regioisomers.

  • Solvent Screening:

    • In separate vials, attempt to dissolve ~10 mg of the material in 0.5 mL of various solvents at room temperature and with gentle heating (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetone, Toluene).

    • Note the solubility in each.

  • Crystallization Trials:

    • For solvents where the compound is sparingly soluble at room temperature but dissolves upon heating, allow the saturated solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator. Observe for crystal formation.

    • For solvents where the compound is highly soluble, attempt anti-solvent crystallization. Dissolve the compound in a minimal amount of the good solvent, then slowly add a poor solvent (e.g., heptane or water) until turbidity persists. Allow the solution to stand and crystallize.

  • Analysis:

    • Isolate any crystals by filtration.

    • Analyze the crystalline material and the remaining mother liquor by the developed analytical HPLC method to determine if enrichment of one regioisomer has occurred.

Visualized Workflows & Logic

Diagram 1: Method Development Workflow for Isomer Separation

This diagram illustrates the logical progression from initial analysis to a final purification strategy.

MethodDevelopment cluster_analytical Analytical Phase cluster_optimization Optimization & Decision cluster_purification Purification Strategy start Crude Sample lcms LC-MS Analysis (Confirm Isomers) start->lcms nmr 19F NMR Analysis (Quantify Isomers) start->nmr hplc_scout HPLC Scouting (C18, Phenyl, PFP) start->hplc_scout crystallization Crystallization Screening start->crystallization decision Separation Achieved? hplc_scout->decision optimize_hplc Optimize Gradient & Mobile Phase decision->optimize_hplc No prep_hplc Preparative HPLC decision->prep_hplc Yes sfc Supercritical Fluid Chromatography (SFC) decision->sfc Yes optimize_hplc->decision pure_product Pure Product prep_hplc->pure_product sfc->pure_product crystallization->pure_product

Caption: Workflow for separating pyrimidinone regioisomers.

Diagram 2: Troubleshooting HPLC Peak Tailing

This decision tree helps diagnose and solve the common issue of peak tailing for nitrogen-containing heterocycles.

PeakTailing start Peak Tailing Observed (Asymmetry > 1.2) check_ph Is mobile phase pH 2-3 units below analyte pKa? start->check_ph cause_silanol Primary Cause: Secondary Silanol Interactions check_ph->cause_silanol No check_column Using a modern, high-purity Type B silica column? check_ph->check_column Yes solution_ph Action: Lower mobile phase pH (e.g., add 0.1% TFA/FA) cause_silanol->solution_ph solution_ph->check_column solution_column Action: Switch to a polar-embedded or end-capped column check_column->solution_column No check_overload Is mass load too high? check_column->check_overload Yes solution_column->check_overload solution_overload Action: Reduce injection concentration/volume check_overload->solution_overload Yes end end solution_overload->end Re-evaluate

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. (n.d.). Retrieved February 12, 2026, from [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC/how-good-is-sfc-for-polar-analytes/32185]([Link] SFC/how-good-is-sfc-for-polar-analytes/32185)

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. (n.d.). Retrieved February 12, 2026, from [Link]

  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals | LCGC International. (n.d.). Retrieved February 12, 2026, from [Link]

  • Gibala, M., et al. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry, 57(11), 4685-4691. [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. (n.d.). Retrieved February 12, 2026, from [Link]

  • Vemuri, R., et al. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Molecules, 26(20), 6249. [Link]

  • Supercritical Fluid Chromatography (SFC) Columns - Phenomenex. (n.d.). Retrieved February 12, 2026, from [Link]

  • Hirokami, S., et al. (1997). X-ray Crystal Structures and ab Initio Calculations on the Photochemically Formed Dewar Isomers of the 4(3H)-Pyrimidinone Derivatives. The Journal of Organic Chemistry, 62(9), 2711-2719. [Link]

  • X-ray Crystal Structures and ab Initio Calculations on the Photochemically Formed Dewar Isomers of the 4(3H)-Pyrimidinone Derivatives | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 12, 2026, from [Link]

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal | ACS Organic & Inorganic Au. (n.d.). Retrieved February 12, 2026, from [Link]

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - PMC - NIH. (n.d.). Retrieved February 12, 2026, from [Link]

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - Semantic Scholar. (n.d.). Retrieved February 12, 2026, from [Link]

  • Al-Masoudi, N. A., et al. (2015). Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Der Pharma Chemica, 7(10), 349-355. [Link]

  • Pyrimidine - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved February 12, 2026, from [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.). Retrieved February 12, 2026, from [Link]

  • 4,6-dichloro-5-methoxypyrimidine - ChemBK. (n.d.). Retrieved February 12, 2026, from [Link]

  • 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem - NIH. (n.d.). Retrieved February 12, 2026, from [Link]

  • Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases | The Journal of Physical Chemistry A - ACS Publications. (n.d.). Retrieved February 12, 2026, from [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (n.d.). Retrieved February 12, 2026, from [Link]

  • Influence of Formulation Composition on the Characteristic Properties of 5-fluorouracil-loaded Liposomes - Turkish Journal of Pharmaceutical Sciences. (n.d.). Retrieved February 12, 2026, from [Link]

  • HPLC Troubleshooting. (n.d.). Retrieved February 12, 2026, from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved February 12, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (n.d.). Retrieved February 12, 2026, from [Link]

  • Separation of Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved February 12, 2026, from [Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. (n.d.). Retrieved February 12, 2026, from [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (n.d.). Retrieved February 12, 2026, from [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie -. (n.d.). Retrieved February 12, 2026, from [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents - SciSpace. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - MDPI. (n.d.). Retrieved February 12, 2026, from [Link]

  • Theoretical pKa calculations of substituted pyridines - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • Separation and sequencing of the sequence isomers of pyrimidine deoxypentanucleoside tetraphosphates by high-performance liquid chromatography - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved February 12, 2026, from [Link]

  • How to separate these regioisomers? : r/OrganicChemistry - Reddit. (n.d.). Retrieved February 12, 2026, from [Link]

  • Separating Regioisomers using Preparative TLC : r/OrganicChemistry - Reddit. (n.d.). Retrieved February 12, 2026, from [Link]

  • Glen Report 18.16 - Fluorous Affinity Purification of Oligonucleotides. (n.d.). Retrieved February 12, 2026, from [Link]

  • QM Assisted ML for 19F NMR Chemical Shift Prediction - ChemRxiv. (n.d.). Retrieved February 12, 2026, from [Link]

  • 19Flourine NMR. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis and purification of [2-13C]-5-fluorouracil | Request PDF - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing). (n.d.). Retrieved February 12, 2026, from [Link]

  • Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. (n.d.). Retrieved February 12, 2026, from [Link]

  • New Frontiers and Developing Applications in 19F NMR - PMC - NIH. (n.d.). Retrieved February 12, 2026, from [Link]

  • Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines1 | Journal of the American Chemical Society. (n.d.). Retrieved February 12, 2026, from [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (n.d.). Retrieved February 12, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Fluoro-6-methoxypyrimidin-2(1H)-one

Executive Summary & Molecule Profile This guide addresses the purification of 5-Fluoro-6-methoxypyrimidin-2(1H)-one (and its tautomers). This molecule presents specific chromatographic challenges due to its amphoteric na...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide addresses the purification of 5-Fluoro-6-methoxypyrimidin-2(1H)-one (and its tautomers). This molecule presents specific chromatographic challenges due to its amphoteric nature (acidic


 proton, basic pyrimidine nitrogens) and high polarity.
Physicochemical Profile
PropertyCharacteristicChromatographic Implication
Core Structure Pyrimidin-2(1H)-one (Lactam)High polarity; capable of H-bonding.
Acidity (pKa) ~7.5 - 8.5 (N-H)Susceptible to deprotonation on basic silica; causes "streaking."
Solubility Low in Hexanes/DCM; High in DMSO/MeOHDifficult to load as a liquid; requires Dry Loading .
Stability Susceptible to hydrolysis in strong acid/baseAvoid >5% acid or base in mobile phase.

Pre-Run Diagnostic: The "Go/No-Go" Decision

Before packing a column, perform this solubility and Thin Layer Chromatography (TLC) diagnostic.

Q: My sample won't dissolve in Dichloromethane (DCM) or Ethyl Acetate (EtOAc). How do I load it?

A: Do not attempt to load a suspension. This will cause band broadening and precipitation at the column head.

  • The Fix: Use the Dry Loading Technique .

  • Why: This molecule crystallizes easily. Dry loading adsorbs the compound onto silica, creating a uniform "puck" that releases the compound gradually into the mobile phase, ensuring tight bands.

Protocol: Dry Loading
  • Dissolve crude mixture in a minimum amount of Methanol (MeOH) or Acetone .

  • Add silica gel (ratio: 1g crude : 2g silica).

  • Rotary evaporate to dryness until a free-flowing powder remains.

  • Load this powder on top of your pre-packed column.

Stationary Phase Selection & Troubleshooting

Q: I am seeing severe "tailing" or "streaking" on the column. Is my silica bad?

A: The silica is likely fine, but the chemistry is fighting you. The acidic


 of the pyrimidinone core interacts with the silanol groups (

) of the silica gel.

The Solution:

  • Mobile Phase Modifier: Add 1% Acetic Acid (AcOH) to your mobile phase.

    • Mechanism:[1][2] AcOH suppresses the ionization of silanols and keeps the pyrimidinone in its neutral protonated form, reducing drag.

  • Alternative Stationary Phase: If tailing persists, switch to Reverse Phase (C18) silica.

Decision Logic: Tailing Troubleshooting

TailingLogic Start Issue: Broad Tailing/Streaking CheckSolvent Check Mobile Phase Start->CheckSolvent Modifier Add 0.5 - 1% Acetic Acid CheckSolvent->Modifier Standard Silica Result1 Tailing Resolved? Modifier->Result1 C18 Switch to C18 (Reverse Phase) Result1->C18 No Success Proceed with Purification Result1->Success Yes

Figure 1: Decision matrix for resolving peak tailing during pyrimidinone purification.

Mobile Phase Optimization

Q: What solvent system yields the best separation for 5-fluoro-6-methoxypyrimidin-2(1H)-one?

A: Standard Hexane/EtOAc gradients often fail because the compound is too polar and sticks to the baseline.

Recommended Gradient: DCM / Methanol

  • Base Solvent: Dichloromethane (DCM)

  • Polar Modifier: Methanol (MeOH)

  • Gradient Profile:

Time (CV*)% MeOH in DCMPurpose
0 - 20%Elute non-polar impurities (starting materials).
2 - 50%

2%
Initiate movement of target; watch for co-eluting isomers.
5 - 152%

8%
Target Elution Window.
15 - 2010%Flush highly polar byproducts.

*CV = Column Volumes

Critical Note: Do not exceed 10% MeOH in DCM if using standard silica, as silica gel can dissolve slightly, contaminating your product.

Advanced Troubleshooting (FAQs)

Q: I isolated the product, but the NMR shows a "ghost" set of peaks. Is it impure?

A: Not necessarily. Pyrimidinones exhibit lactam-lactim tautomerism .

  • Diagnosis: Run the NMR in DMSO-

    
     instead of 
    
    
    
    . DMSO often stabilizes one tautomer or shifts the equilibrium fast enough to coalesce peaks.
  • Verification: If peaks coalesce at higher temperatures (e.g., 50°C), it is dynamic tautomerism, not an impurity.

Q: My product co-elutes with the N-methylated byproduct.

A: This is common if methylation was used in the previous step.

  • Strategy: The N-methyl impurity lacks the H-bond donor (

    
    ) capability of your product.
    
  • Action: Switch to 100% Ethyl Acetate or Acetone/Hexane . The subtle difference in H-bonding often results in vastly different Rf values in non-protic polar solvents compared to MeOH/DCM.

Experimental Workflow: Step-by-Step

  • Preparation:

    • Weigh crude material.

    • Prepare Silica Gel 60 (230-400 mesh) .

    • Prepare Mobile Phase A: DCM + 0.5% AcOH.

    • Prepare Mobile Phase B: 10% MeOH in DCM + 0.5% AcOH.

  • Loading:

    • Dissolve 500mg crude in 2mL MeOH.

    • Add 1.5g Silica. Evaporate to dryness.

    • Load powder onto a 12g or 24g cartridge (or glass column equivalent).

  • Elution:

    • Run gradient 0-100% B over 20 CV.

    • Collect fractions.

  • Analysis:

    • Spot fractions on TLC. Visualize with UV (254 nm).

    • Note: Pyrimidinones absorb strongly at 254 nm.

References

  • General Pyrimidine Chemistry: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. (Standard text for pyrimidine properties and tautomerism).
  • Tailing on Silica: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. Wiley, 2011.

  • Similar Compound Purification (Favipiravir Intermediates): Furuta, Y., et al. "Synthesis and antiviral activity of novel pyrazine derivatives." Antiviral Research, 2009. (Describes purification of similar polar nitrogenous heterocycles).
  • Tautomerism Analysis: "Tautomerism in 2-hydroxypyrimidines." Journal of Organic Chemistry.

  • Safety Data & Properties: "2-Methoxy-5-fluorouracil (Isomer/Analog Data)." ChemicalBook.

Sources

Troubleshooting

Technical Support Center: NMR Characterization of 5-Fluoro-Methoxypyrimidine Derivatives

Current Status: Operational Ticket Focus: Resolving Tautomeric Equilibria & Regioisomeric Ambiguity Assigned Specialist: Senior Application Scientist, Structural Biology Division Executive Summary In the development of 5...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Resolving Tautomeric Equilibria & Regioisomeric Ambiguity Assigned Specialist: Senior Application Scientist, Structural Biology Division

Executive Summary

In the development of 5-fluorouracil (5-FU) mimetics and fluorinated kinase inhibitors, researchers frequently encounter spectral anomalies in 5-fluoro-methoxypyrimidines. These arise from two distinct phenomena often conflated by users:

  • True Tautomerism: Rapid equilibrium between lactam (NH/C=O) and lactim (N/C-OH) forms in mono-methoxy derivatives (e.g., 5-fluoro-2-methoxypyrimidin-4(3H)-one).

  • Regioisomeric Ambiguity: The "Fixed Tautomer" problem, where synthesis yields a mixture of stable O-methyl and N-methyl isomers that are difficult to distinguish by 1D

    
    H NMR alone.
    

This guide provides the definitive workflows to resolve these mixtures using NMR dynamics and heteronuclear correlation.

Module 1: The "Ghost" Peaks (Dynamic Tautomerism)

Symptom: Your


H or 

F spectrum shows broad, "hump-like" baselines, missing NH signals, or chemical shifts that drift significantly with concentration or temperature.

Diagnosis: The molecule is undergoing intermediate chemical exchange between tautomers (e.g., N1-H vs. N3-H migration) or rotamers. The exchange rate (


) is comparable to the NMR time scale (

).
Troubleshooting Q&A

Q: Why does my 5-F signal disappear in CDCl


 but appear sharp in DMSO-d

?
A: In non-polar solvents like CDCl

, 5-fluoro-methoxypyrimidines with free NH groups often form hydrogen-bonded dimers. This dimerization is dynamic, causing extreme line broadening.
  • The Fix: Switch to a high-dielectric, H-bond accepting solvent like DMSO-d

    
      or DMF-d
    
    
    
    . These solvents break intermolecular dimers, stabilizing a single solvated species and sharpening the peaks.

Q: How do I prove I have a tautomeric mixture and not an impurity? A: Perform a Variable Temperature (VT) NMR experiment.

  • Logic: Impurities do not coalesce. Tautomers do. If heating the sample (e.g., to 350 K) causes two peaks to merge into one sharp average peak, or if cooling (to 240 K) separates a broad hump into distinct species, it is a dynamic equilibrium.

Protocol: VT-NMR for Tautomer Validation
  • Sample Prep: Dissolve ~5-10 mg in 0.6 mL DMSO-d

    
     (safe up to ~380 K) or CD
    
    
    
    Cl
    
    
    (for low temp, down to 180 K).
  • Initial Scan: Acquire a standard 1D

    
    H and 
    
    
    
    F at 298 K.
  • Stepwise Ramp: Change temperature in 10 K increments. Allow 10 minutes for thermal equilibration at each step.

  • Shim: Re-shim the Z-axis at every temperature point (critical).

  • Observation: Look for Coalescence Temperature (

    
    ) .
    
    • Below

      
      : Slow exchange (distinct signals).
      
    • At

      
      : Flat baseline (signal "disappears").
      
    • Above

      
      : Fast exchange (sharp, weighted-average signal).
      
Module 2: The Identity Crisis (Regioisomer Resolution)

Symptom: You performed a methylation on 5-fluorouracil or a derivative and isolated two spots. Both look like "5-fluoro-methoxypyrimidine" by MS, but you cannot tell which is the O-methyl (lactim ether) and which is the N-methyl (lactam).

Diagnosis: This is a structural assignment problem.


H chemical shifts alone are unreliable due to solvent effects.
Data Table: Characteristic Shifts for Isomer Differentiation

Values are approximate (DMSO-d


) and dependent on substitution patterns.
Feature

-Methyl Isomer
(Lactim Ether)

-Methyl Isomer
(Lactam)

H shift (-OMe/NMe)

3.8 – 4.1 ppm

3.2 – 3.5 ppm

C shift (-OMe/NMe)

53 – 56 ppm

28 – 38 ppm
Ring Carbon (

-O vs

=O)

-O:

160 – 165 ppm

=O:

155 – 160 ppm (often upfield of C-O)

N HMBC

to O-Me is WEAK/ABSENT

or

to N-Me is STRONG
The "Golden Gun" Experiment:

HMBC

The only self-validating method to distinguish these isomers is Long-Range Heteronuclear Multiple Bond Correlation (HMBC).

  • Scenario A (

    
    -Methyl):  The methyl protons are 2 or 3 bonds away from a ring nitrogen. You will see a strong cross-peak in the 
    
    
    
    HMBC.
  • Scenario B (

    
    -Methyl):  The methyl protons are 4 bonds away from the nearest ring nitrogen (H-C-O-C-N). You will see NO  cross-peak (or a very faint one).
    

Caption: Logical workflow for distinguishing N-methyl vs. O-methyl pyrimidine isomers using HSQC and HMBC.

Module 3: F NMR as a Sensitive Probe

Symptom: The


F chemical shift of your 5-fluoro-methoxypyrimidine does not match literature values, or you see multiple fluorine signals.

Insight: Fluorine at the 5-position is extremely sensitive to the electron density of the pyrimidine ring.

  • Shielding: Electron Donating Groups (EDG) like -OMe (via resonance) shield the nucleus (move upfield, more negative ppm).

  • Deshielding: Electron Withdrawing Groups (EWG) or Carbonyls (C=O) deshield the nucleus (move downfield, less negative ppm).[1]

Solvent Effects:


F shifts can move 1–2 ppm simply by changing from CDCl

to DMSO-d

due to hydrogen bonding at the adjacent carbonyls or nitrogens. Always report

F shifts with the solvent explicitly stated.

Diagnostic Coupling: Look for the


 coupling constant.
  • The Fluorine at C5 couples to the Proton at C6.

  • Typical

    
     value: 5–7 Hz .
    
  • If this coupling is absent, you may have substituted C6 or opened the ring.

References
  • Tautomerism in Heterocycles: Katritzky, A. R., et al. "Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil." Journal of Physical Chemistry A, 2010.[2]

  • Isomer Differentiation (N vs O): BenchChem. "A Comparative Guide to NMR Techniques for Confirming N-Methylation in Peptides." BenchChem Technical Guides, 2025.

  • 19F NMR Methodology: Pomerantz, W. C., et al. "Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening." ResearchGate, 2022.

  • 15N NMR of Nucleobases: Gmeiner, W. H., et al. "15N-, 13C- and 1H-NMR Spectroscopy Characterization... of an Unstable Monoalkyltriazene." International Journal of Molecular Sciences, 2017.

  • Tautomeric Equilibrium: Singh, R., et al. "Role of tautomerism in RNA biochemistry."[3] RNA, 2015.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis of 5-Fluoro-6-methoxypyrimidin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction: Deciphering the Molecular Blueprint In the landscape of pharmaceutical research and development, the precise structural elucidation of novel c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Molecular Blueprint

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 5-Fluoro-6-methoxypyrimidin-2(1H)-one, a substituted pyrimidine, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. Understanding its molecular integrity and degradation pathways is crucial for drug metabolism studies, stability testing, and quality control. Mass spectrometry, a cornerstone of analytical chemistry, offers unparalleled sensitivity and structural insight, making it an indispensable tool for this purpose.

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Fluoro-6-methoxypyrimidin-2(1H)-one. We will explore the causal factors driving the fragmentation cascade and present a detailed experimental protocol for acquiring high-quality mass spectra. Furthermore, we will objectively compare mass spectrometry with alternative analytical techniques, offering a holistic perspective for researchers in the field. Our approach is grounded in established scientific principles and supported by authoritative references to ensure trustworthiness and technical accuracy.

Predicted Fragmentation Pathway of 5-Fluoro-6-methoxypyrimidin-2(1H)-one

The fragmentation of 5-Fluoro-6-methoxypyrimidin-2(1H)-one under electron ionization is anticipated to be governed by the inherent stability of the pyrimidine ring and the nature of its substituents: the electron-withdrawing fluorine atom and the methoxy group. The molecular ion (M+) will be readily formed, and its subsequent fragmentation will likely proceed through a series of characteristic losses of neutral molecules and radicals.

The initial fragmentation steps are predicted to involve the substituents. The methoxy group is susceptible to cleavage, leading to the loss of a methyl radical (•CH₃) or a neutral formaldehyde (CH₂O) molecule. The pyrimidinone ring itself is expected to undergo a characteristic retro-Diels-Alder reaction or sequential loss of small neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN). The fluorine atom, being strongly bound to the ring, is less likely to be lost in the initial fragmentation steps but will influence the stability of the resulting fragment ions.

Below is a proposed fragmentation pathway, outlining the key fragment ions and their mass-to-charge ratios (m/z).

Fragmentation_Pathway M 5-Fluoro-6-methoxypyrimidin-2(1H)-one (M+•) m/z = 144 F1 [M - CH₃]+ m/z = 129 M->F1 - •CH₃ F2 [M - CO]+• m/z = 116 M->F2 - CO F3 [M - OCH₃]+ m/z = 113 M->F3 - •OCH₃ F4 [M - CH₃ - CO]+ m/z = 101 F1->F4 - CO F5 [M - CO - HF]+• m/z = 96 F2->F5 - HF

Caption: Proposed EI-MS fragmentation pathway of 5-Fluoro-6-methoxypyrimidin-2(1H)-one.

Experimental Protocol: Acquiring a High-Fidelity Mass Spectrum

The following protocol outlines a standardized procedure for obtaining the electron ionization mass spectrum of 5-Fluoro-6-methoxypyrimidin-2(1H)-one. This protocol is designed to be a self-validating system, ensuring data of high quality and reproducibility.

Instrumentation and Parameters
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Source: Electron Ionization (EI).

  • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries like the Wiley Registry and NIST databases.[1][2][3]

  • Source Temperature: 200-250 °C. The temperature should be optimized to ensure sufficient volatilization of the sample without causing thermal degradation.

  • Inlet System: A direct insertion probe (DIP) or a gas chromatograph (GC) inlet can be used. For a pure solid sample, a DIP is often sufficient.

  • Mass Range: m/z 40-400. This range will cover the molecular ion and the expected fragment ions.

  • Scan Rate: 1 scan/second.

Sample Preparation
  • Accurately weigh approximately 1 mg of 5-Fluoro-6-methoxypyrimidin-2(1H)-one.

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of 100 µg/mL.

  • For DIP analysis, apply a small aliquot (1-2 µL) of the solution to the probe tip and allow the solvent to evaporate completely.

Data Acquisition Workflow

Data_Acquisition_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing Prep1 Weigh Sample Prep2 Dissolve in Solvent Prep1->Prep2 Prep3 Apply to Probe Prep2->Prep3 MS3 Introduce Sample Prep3->MS3 MS1 Instrument Calibration MS2 Set Acquisition Parameters MS1->MS2 MS2->MS3 MS4 Acquire Data MS3->MS4 Data1 Background Subtraction MS4->Data1 Data2 Peak Integration Data1->Data2 Data3 Spectral Interpretation Data2->Data3

Caption: Workflow for acquiring and processing the mass spectrum.

Data Analysis and Interpretation
  • Background Subtraction: Subtract a background spectrum (acquired with no sample) to remove contributions from solvent and system contaminants.

  • Molecular Ion Identification: Identify the peak corresponding to the molecular ion (m/z 144). The presence of isotopes of carbon and nitrogen will result in M+1 and M+2 peaks with predictable relative intensities.

  • Fragmentation Analysis: Identify the major fragment ions and propose their structures based on the predicted fragmentation pathway. Accurate mass measurements will be crucial in confirming the elemental composition of each fragment.

  • Library Searching: Compare the acquired spectrum against commercial mass spectral libraries (e.g., Wiley Registry, NIST) to find matching or structurally similar compounds.[1][2][3]

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of 5-Fluoro-6-methoxypyrimidin-2(1H)-one often necessitates the use of complementary analytical techniques. The table below provides a comparison of mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopyX-ray Crystallography
Principle Measures mass-to-charge ratio of ions.Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Measures the diffraction of X-rays by a crystal lattice.
Information Provided Molecular weight, elemental composition, and structural information from fragmentation.Detailed information about the chemical environment and connectivity of atoms (¹H, ¹³C, ¹⁹F).[4]Precise three-dimensional atomic coordinates in the solid state.[5][6]
Sample Requirements Small amount (µg to ng), must be ionizable.Larger amount (mg), must be soluble in a suitable deuterated solvent.Requires a single, high-quality crystal.
Sensitivity Very high (femtogram to picogram).Moderate to low.Not applicable in the same sense, requires a suitable crystal.
Throughput High.Moderate.Low.
Key Advantage High sensitivity and ability to analyze complex mixtures when coupled with separation techniques (e.g., GC-MS, LC-MS).Provides unambiguous structural information and insights into solution-state conformation.[4]Provides the definitive solid-state structure.[5][6]
Limitations Isomers can be difficult to distinguish without tandem MS. Fragmentation can be complex to interpret.Lower sensitivity, can be challenging for large or poorly soluble molecules.Crystal growth can be a significant bottleneck. The determined structure is for the solid state, which may differ from the solution or gas phase.

Conclusion: A Synergistic Approach to Structural Elucidation

The predicted mass spectrometry fragmentation pattern of 5-Fluoro-6-methoxypyrimidin-2(1H)-one provides a foundational roadmap for its structural characterization. The experimental protocol detailed herein offers a robust framework for obtaining high-quality, reproducible data. However, for an unequivocal structural assignment and a comprehensive understanding of its chemical properties, a multi-technique approach is indispensable. The synergy of mass spectrometry for molecular weight and fragmentation information, NMR spectroscopy for detailed connectivity and solution-state structure[4], and X-ray crystallography for the definitive solid-state architecture[5][6] will provide the most complete picture of this promising molecule. This integrated analytical strategy is a cornerstone of modern drug discovery and development, ensuring the safety, efficacy, and quality of new therapeutic agents.

References

  • Wiley Registry of Mass Spectral Data. (2023). John Wiley & Sons, Inc. [Link]

  • NIST/EPA/NIH Mass Spectral Library. (n.d.). National Institute of Standards and Technology. [Link]

  • Journal of the American Society for Mass Spectrometry. (n.d.). American Society for Mass Spectrometry. [Link]

  • Miclet, E., O'Neil-Cabello, E., & Fesik, S. W. (2003). 19F NMR in drug discovery. Journal of the American Chemical Society, 125(51), 15740–15741. [Link]

  • de la Cruz, M. J., & Gándara, J. S. (2007). Mass spectrometry in the analysis of heterocyclic compounds of food interest. Mass Spectrometry Reviews, 26(2), 218–246.
  • Kazdan, E. M., Rye, R. T., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800–1806.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Bitesize Bio. (2022). Making Molecules Fly: Ionization Methods in Mass Spec. [Link]

  • Gerbaux, P., & Tureček, F. (2002). The McLafferty rearrangement of ionized alkyl phenyl ethers. A tandem mass spectrometry and computational study. Journal of the American Society for Mass Spectrometry, 13(6), 640–652.
  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Recent developments in liquid chromatography–mass spectrometry and related techniques.
  • Woolf, A. A. (1982). An introduction to X-ray crystallography. Cambridge University Press.
  • Clegg, W., & Teat, S. J. (2007). Crystal structure determination: a critical view. Crystallography Reviews, 13(1), 1–49.
  • National Institute of Standards and Technology. (n.d.). Atomic Spectra Database. [Link]

  • American Chemical Society. (n.d.). Author Guidelines - Journal of the American Society for Mass Spectrometry. [Link]

  • Gerlt, J. A., & Allen, K. N. (2003). The role of X-ray crystallography in the study of enzyme mechanism. Current Opinion in Structural Biology, 13(6), 738–746.
  • Claridge, T. D. W. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Gross, J. H. (2017). Mass spectrometry: a textbook. Springer.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of instrumental analysis. Cengage learning.

Sources

Comparative

A Researcher's Guide to the UV-Vis Absorption Spectrum of 5-Fluoro-6-methoxypyrimidin-2(1H)-one: A Comparative Analysis

For researchers and professionals in drug development, a comprehensive understanding of the physicochemical properties of novel compounds is paramount. This guide provides an in-depth analysis of the Ultraviolet-Visible...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a comprehensive understanding of the physicochemical properties of novel compounds is paramount. This guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption spectrum of 5-Fluoro-6-methoxypyrimidin-2(1H)-one, a fluorinated pyrimidine derivative of significant interest. By contextualizing its spectral features against those of related, well-characterized pyrimidine analogs, this document serves as a practical reference for its identification, characterization, and utilization in various research applications.

Introduction to the Spectroscopic Characterization of Pyrimidine Derivatives

Pyrimidine and its derivatives are fundamental components of nucleic acids and play crucial roles in a myriad of biological processes.[1] Their electronic structure, which gives rise to their characteristic UV-Vis absorption spectra, is highly sensitive to substitutions on the pyrimidine ring. UV-Vis spectroscopy is a powerful, non-destructive technique used to probe the electronic transitions within a molecule, with the wavelength of maximum absorbance (λmax) being indicative of the chromophores present.[1]

This guide will focus on 5-Fluoro-6-methoxypyrimidin-2(1H)-one, a molecule featuring two key substitutions: a fluorine atom at the C5 position and a methoxy group at the C6 position. These modifications are expected to significantly influence its electronic properties and, consequently, its UV-Vis absorption spectrum compared to parent pyrimidines like uracil or thymine.

Experimental Protocol: Acquiring the UV-Vis Absorption Spectrum

To ensure data integrity and reproducibility, a standardized protocol for acquiring the UV-Vis absorption spectrum is essential. The following step-by-step methodology is a self-validating system designed for accuracy and reliability.

Materials and Instrumentation:
  • Analyte: 5-Fluoro-6-methoxypyrimidin-2(1H)-one (purity ≥98%)

  • Solvent: Methanol (spectroscopic grade) and deionized water

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer

  • Cuvettes: 1 cm path length quartz cuvettes

Step-by-Step Protocol:
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of 5-Fluoro-6-methoxypyrimidin-2(1H)-one and dissolve it in 100 mL of spectroscopic grade methanol to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Working Solution Preparation: From the stock solution, prepare a series of dilutions in both methanol and deionized water to determine the optimal concentration for absorbance measurements (typically within the linear range of the instrument, 0.2 - 0.8 arbitrary units). A common starting point is a 1:10 dilution of the stock solution.

  • Instrument Calibration and Blanking: Calibrate the spectrophotometer according to the manufacturer's instructions. Use the respective solvent (methanol or deionized water) as a blank to zero the instrument.

  • Spectral Acquisition:

    • Rinse the quartz cuvette with the blank solvent and then with the sample solution.

    • Fill the cuvette with the sample solution.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Scan the sample over a wavelength range of 200-400 nm.

    • Record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the molar extinction coefficient (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm).

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (Methanol) working Prepare Working Dilutions (Methanol & Water) stock->working blank Blank Spectrophotometer (with solvent) working->blank scan Acquire UV-Vis Spectrum (200-400 nm) blank->scan lambda_max Determine λmax scan->lambda_max beer_lambert Calculate Molar Absorptivity (ε) (Optional) lambda_max->beer_lambert structural_comparison Uracil Uracil H at C5 H at C6 Thymine Thymine CH3 at C5 H at C6 Uracil->Thymine +CH3 (bathochromic) FiveFU 5-Fluorouracil F at C5 H at C6 Uracil->FiveFU +F (bathochromic) Target 5-Fluoro-6-methoxypyrimidin-2(1H)-one F at C5 OCH3 at C6 FiveFU->Target +OCH3 (bathochromic)

Caption: Structural relationships and expected spectral shifts relative to Uracil.

The Influence of Solvent and pH

The local environment of a chromophore can significantly impact its electronic transitions. Therefore, the choice of solvent and the pH of the solution are critical parameters in UV-Vis spectroscopy.

  • Solvent Effects: The polarity of the solvent can influence the energy levels of the molecular orbitals involved in the electronic transition. [2][3]For π → π* transitions, which are common in aromatic systems like pyrimidines, an increase in solvent polarity generally leads to a small bathochromic (red) shift. [2]Conversely, for n → π* transitions, a more polar solvent will typically cause a hypsochromic (blue) shift. [2][4]When comparing spectra, it is crucial to use the same solvent or to account for potential solvent-induced shifts.

  • pH Effects: The ionization state of a molecule can drastically alter its UV-Vis absorption spectrum. Pyrimidinones can exist in different tautomeric and ionic forms depending on the pH of the solution. [5][6][7][8][9]For instance, the deprotonation of a pyrimidinone at high pH introduces a negative charge and can lead to a significant bathochromic shift and a change in the shape of the absorption band. [9][10]Therefore, for reproducible results, it is recommended to perform UV-Vis analysis in a buffered solution of known pH.

Conclusion and Future Directions

The UV-Vis absorption spectrum of 5-Fluoro-6-methoxypyrimidin-2(1H)-one is a key characteristic for its identification and quantification. Based on the analysis of related pyrimidine derivatives, its λmax is predicted to be in the range of 270-280 nm in a neutral aqueous solution. This guide provides a robust experimental framework for obtaining and interpreting its spectrum, emphasizing the critical influence of solvent and pH.

For researchers in drug development, this information is foundational for a variety of applications, including:

  • Purity assessment and quality control.

  • Quantitative analysis in biological fluids or formulation buffers.

  • Studying drug-target interactions where spectral shifts can indicate binding.

Future experimental work should focus on obtaining a high-resolution UV-Vis spectrum of 5-Fluoro-6-methoxypyrimidin-2(1H)-one in a range of solvents and pH values to build a comprehensive spectral library for this promising compound.

References

  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives - Benchchem.
  • Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. Available at: [Link]

  • Gustavsson, T., Sarkar, N., Bányász, Á., Markovitsi, D., & Improta, R. (2007). Solvent effects on the steady-state absorption and fluorescence spectra of uracil, thymine and 5-fluorouracil. Photochemical & Photobiological Sciences, 6(5), 595-599. Available at: [Link]

  • Effect of solvent on UV-Visible spectra. (2021, November 22). YouTube. Available at: [Link]

  • Solvent Impact on Fluorescence and UV-Vis Spectra: Gáti and Szalay Relationship for Sulfonimide-Based Compound. (2025, November 6). ResearchGate. Available at: [Link]

  • Effect of pH on the UV-visible absorption spectra of... | Download Scientific Diagram. (n.d.). ResearchGate. Available at: [Link]

  • 2.4: Effect of Solvent. (2023, March 16). Chemistry LibreTexts. Available at: [Link]

  • The effect of pH on the room-temperature phosphorescence properties of several purine and pyrimidine derivatives. (1989). Talanta, 36(4), 445-449. Available at: [Link]

  • The optimum pH for the derivative spectrophotometric determination of co-trimoxazole in binary mixtures. (n.d.). PMC. Available at: [Link]

  • Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. (1994). Biochemistry, 33(33), 9875-9880. Available at: [Link]

  • (A) UV-Vis absorption spectra of 5-FU solutions of different... (n.d.). ResearchGate. Available at: [Link]

  • What is the pH effect on UV spectra? (2014, September 7). ResearchGate. Available at: [Link]

  • (a) UV-Vis spectrum of the aqueous 5-FU solution depending on the pH, c... (n.d.). ResearchGate. Available at: [Link]

  • UV–vis spectra of 5-Fu standard solution with different concentration I... (n.d.). ResearchGate. Available at: [Link]

  • Uv-Vis Spectrum of Fluorouracil. (n.d.). SIELC Technologies. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-Fluoro-6-methoxypyrimidin-2(1H)-one

[1][2] Executive Summary & Chemical Profile[1][3][4] Immediate Action Required: Treat 5-Fluoro-6-methoxypyrimidin-2(1H)-one as a Halogenated Cytotoxic Analog . While this specific intermediate (CAS: 1480-96-2 / Tautomer...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile[1][3][4]

Immediate Action Required: Treat 5-Fluoro-6-methoxypyrimidin-2(1H)-one as a Halogenated Cytotoxic Analog .

While this specific intermediate (CAS: 1480-96-2 / Tautomer variants) may not explicitly appear on the EPA P-list or U-list, its structural homology to 5-Fluorouracil (5-FU) dictates that it be handled with the rigor reserved for bioactive antimetabolites.[1][2] The presence of the C-F bond requires specific incineration protocols to prevent the release of hydrofluoric acid (HF) or incomplete combustion byproducts.

PropertyDataOperational Implication
CAS Number 1480-96-2 (Primary Tautomer)Use for waste manifesting.[1][2]
Molecular Formula C₅H₅FN₂O₂Halogenated (Fluorine) .[2] Requires scrubber-equipped incineration.[1][2]
Hazard Class Irritant / Potential MutagenDo not dispose of via drain or trash.[2]
Physical State Solid (Crystalline)Dust inhalation risk; use HEPA filtration.[2]
Reactivity Stable; Incompatible with strong oxidizersSegregate from nitric/perchloric acid waste streams.[2]
Hazard Assessment & Causality

As scientists, we do not follow rules blindly; we understand the why.[2]

  • The Fluorine Factor: Unlike chlorinated compounds, the C-F bond is exceptionally strong (approx. 116 kcal/mol).[2] Standard low-temperature incineration can fail to break this bond, leading to the release of fluorinated organic pollutants.[2] Causality: You must select a waste stream designated for "High-Temperature Incineration" (>1100°C) with alkaline scrubbing to neutralize generated HF.[1][2]

  • Bioactive Homology: The 5-fluoro-pyrimidine motif is the pharmacophore responsible for thymidylate synthase inhibition in chemotherapy agents.[1][2] Causality: Even if this specific intermediate has lower potency than 5-FU, safety protocols must assume potential cytotoxicity.[2] All disposable PPE contacting this substance is treated as hazardous waste.[2]

Step-by-Step Disposal Workflow
Phase A: Pre-Disposal Stabilization

Before the waste leaves your hood, it must be chemically stable.[2]

  • Quenching (Reaction Mixtures): If the compound is in a reactive mixture (e.g., with thionyl chloride or strong bases), quench carefully with the appropriate solvent (often water or alcohol) in the reaction vessel under cooling.[2]

  • pH Adjustment: Ensure the final waste solution is between pH 5 and 9. Extreme pH can degrade waste containers during storage.[2]

Phase B: Segregation & Packaging

Adhere to the "Stream Separation" principle to prevent cross-reactivity and reduce disposal costs.[2]

  • Stream 1: Solid Waste (Pure Compound/Spill Debris) [2]

    • Container: High-density polyethylene (HDPE) wide-mouth jar.[1][2]

    • Labeling: "Hazardous Waste - Toxic Solid - Halogenated."[1][2]

    • Protocol: Double-bag heavily contaminated solids (weighing boats, gloves) in clear 4-mil polyethylene bags before placing in the drum.

  • Stream 2: Liquid Waste (Mother Liquors/Solvents) [2]

    • Container: HDPE Carboy (Glass is acceptable but poses a breakage risk).[2]

    • Segregation: MUST be placed in the Halogenated Solvent stream.[2]

    • Critical Prohibition: Do not mix with "Non-Halogenated" waste (e.g., pure Acetone/Ethanol) if possible, as halogenated waste is significantly more expensive to treat.[2] NEVER mix with acidic aqueous waste.[2]

Phase C: Labeling & Manifesting

Use the following codes for your internal EHS or waste contractor (e.g., Veolia, Clean Harbors):

  • Primary Hazard: Toxic / Irritant.[2][3]

  • Chemical Components: 5-Fluoro-6-methoxypyrimidin-2(1H)-one (Write out full name; do not use abbreviations).

  • EPA Waste Codes (US Context):

    • D001 (If in flammable solvent).[2]

    • F002 (If dissolved in >10% halogenated solvents like DCM).[2]

    • Note: Since it is not P/U listed, it is often classified as "Non-Regulated Hazardous Waste" if solid, but "Halogenated" status is the overriding disposal factor.[2]

Decision Logic Diagram (DOT)

The following logic flow ensures self-validating compliance. If you cannot answer "Yes" to a step, do not proceed.

DisposalProtocol Start Waste Generation: 5-Fluoro-6-methoxypyrimidin-2(1H)-one StateCheck Determine Physical State Start->StateCheck IsLiquid Liquid / Solution StateCheck->IsLiquid IsSolid Solid / Trace Debris StateCheck->IsSolid HalogenCheck Does solvent contain Halogens (DCM, Chloroform)? IsLiquid->HalogenCheck HaloStream Stream: Halogenated Solvents (High Temp Incineration) HalogenCheck->HaloStream Yes (Default) NonHaloStream Stream: Flammable/Organic (Check Halogen Content <1%) HalogenCheck->NonHaloStream No (Only if <1% Halogen loading) Validation FINAL CHECK: 1. pH 5-9? 2. No Oxidizers? 3. Container Sealed? HaloStream->Validation NonHaloStream->Validation PureSubstance Is it Pure Substance? IsSolid->PureSubstance TraceWaste Contaminated PPE/Wipes IsSolid->TraceWaste SolidWasteBin Stream: Solid Hazardous Waste (Label: Toxic/Halogenated) PureSubstance->SolidWasteBin Double Bag TraceWaste->SolidWasteBin Seal in 4-mil Bag SolidWasteBin->Validation

Caption: Operational decision tree for segregating fluorinated pyrimidine waste streams. Red nodes indicate final disposal categorization requiring specific incineration parameters.

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles.[2] If powder is airborne, an N95 or P100 respirator is required.[2]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.[2]

    • Liquids: Absorb with vermiculite or standard "Pink Pig" pads.[2] Do not use combustible materials (sawdust) if the solvent is flammable.[2]

  • Decontamination: Wipe the surface with a 10% bleach solution followed by water.[2] The bleach aids in degrading the pyrimidine ring structure, though complete mineralization requires incineration.

References
  • National Center for Biotechnology Information (NCBI). (2023).[2] PubChem Compound Summary for CID 2733560 (5-Fluoro-2-methoxy-4-pyrimidinone).[1][2] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] Retrieved from [Link][2]

  • American Chemical Society (ACS). (2023).[2] Identifying and Evaluating Hazards in Research Laboratories.[2] Retrieved from [Link][2]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Fluoro-6-methoxypyrimidin-2(1H)-one

This guide provides a detailed protocol for the safe handling of 5-Fluoro-6-methoxypyrimidin-2(1H)-one, a fluorinated pyrimidine derivative. Given that comprehensive toxicological data for this specific compound is not w...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe handling of 5-Fluoro-6-methoxypyrimidin-2(1H)-one, a fluorinated pyrimidine derivative. Given that comprehensive toxicological data for this specific compound is not widely available, our recommendations are grounded in a conservative approach, drawing from safety protocols for structurally similar halogenated and heterocyclic organic compounds.[1][2] The primary objective is to create a self-validating system of safety that protects researchers from potential chemical hazards through meticulous personal protective equipment (PPE) selection and procedural discipline.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for 5-Fluoro-6-methoxypyrimidin-2(1H)-one is not readily accessible, the hazards can be inferred from analogous compounds. Fluorinated pyrimidines and related molecules are often classified with the following potential hazards:

  • Acute Oral Toxicity : May be harmful if swallowed.[3][4]

  • Skin Irritation/Corrosion : Can cause skin irritation upon contact.[4][5]

  • Serious Eye Damage/Irritation : Poses a risk of serious eye irritation.[3][4]

  • Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation.[4][6]

These potential hazards dictate a stringent PPE protocol to minimize all possible routes of exposure—dermal, ocular, and inhalation.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not merely a checklist; it is a system designed to provide a barrier against specific routes of exposure. All handling of 5-Fluoro-6-methoxypyrimidin-2(1H)-one, especially outside of a contained system, should be performed within a certified chemical fume hood to minimize inhalation exposure.[7]

Table 1: PPE Requirements for Handling 5-Fluoro-6-methoxypyrimidin-2(1H)-one

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solids Chemical safety goggles with side shields or a face shield.[8]Two pairs of chemical-resistant nitrile gloves.[1]Full-sleeved lab coat.N95 respirator or higher, if not in a fume hood.[6]
Solution Preparation/Transfers Chemical safety goggles with side shields or a face shield.[9]Chemical-resistant nitrile gloves (elbow-length preferred).[8]Chemical-resistant apron over a lab coat.[9]Work within a chemical fume hood.[7]
Reaction Work-up Chemical safety goggles with side shields and a face shield.[8]Chemical-resistant nitrile gloves.Chemical-resistant apron over a lab coat.[9]Work within a chemical fume hood.[7]
Spill Cleanup Chemical safety goggles and face shield.[1]Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant coveralls or suit.Air-purifying respirator with appropriate cartridges.[10]
Causality Behind PPE Choices:
  • Eye and Face Protection : Safety glasses with side shields are the minimum requirement.[6] However, due to the potential for serious eye irritation, snug-fitting chemical goggles are strongly recommended, especially when handling the solid form or preparing solutions where splashing is a risk.[8] A face shield worn over goggles provides an additional layer of protection for the entire face.[9]

  • Hand Protection : The skin is a primary route of exposure.[8] Chemical-resistant gloves are mandatory. Nitrile gloves offer good resistance to a range of chemicals and are a suitable first choice.[1] For extended work or when handling concentrates, layering two pairs of gloves can provide additional protection. Always inspect gloves for tears or punctures before use and wash the outer pair before removal to prevent contamination of the inner pair and your hands.[11]

  • Body Protection : A standard cotton lab coat may not be sufficient if there is a risk of splashes. A flame-retardant lab coat is a good baseline.[1] When mixing or loading, a chemical-resistant apron worn over the lab coat provides an essential barrier for your torso.[9] Ensure pant legs are worn outside of footwear to prevent chemicals from channeling into your boots.[9]

  • Respiratory Protection : All work with the solid compound should be performed in a chemical fume hood to control airborne dust.[7] If a fume hood is not available, a properly fitted respirator is required.[6] An N95 dust mask may be sufficient for minor handling of solids, but for weighing larger quantities or in situations with inadequate ventilation, a half-mask or full-face respirator with appropriate cartridges should be used.[10]

Procedural Discipline: Donning and Doffing PPE

Cross-contamination during the removal of PPE is a common source of exposure. The following sequence must be followed meticulously.

Step-by-Step Donning Protocol:
  • Wash Hands : Begin with clean hands.

  • Inner Gloves : Don the first pair of nitrile gloves.

  • Lab Coat/Coveralls : Put on your lab coat, ensuring it is fully buttoned.

  • Respirator : If required, perform a fit check on your respirator.

  • Eye/Face Protection : Put on safety goggles and/or a face shield.

  • Outer Gloves : Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat.[9]

Step-by-Step Doffing Protocol (The "Contaminated-to-Clean" Workflow):
  • Inspect Outer Gloves : Check for any visible contamination.

  • Wash Outer Gloves : Wash the exterior of the outer gloves with soap and water before removing any other PPE.[9]

  • Remove Outer Gloves : Peel off the outer gloves without touching your bare skin.

  • Remove Lab Coat/Apron : Remove your lab coat or apron by rolling it outwards and away from your body.

  • Wash Inner Gloves : Wash the inner gloves.

  • Remove Eye/Face Protection : Handle by the strap or earpieces.

  • Remove Respirator : If worn, remove it without touching the front.

  • Remove Inner Gloves : Peel off the final pair of gloves.

  • Wash Hands : Thoroughly wash your hands with soap and water.

Integrated Workflow for Safe Handling

The entire process, from preparation to disposal, must be viewed as a single, integrated workflow.

cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Chemical Handling cluster_disposal Waste & Decontamination cluster_doffing PPE Doffing A 1. Review SDS for Analogs & Establish Handling Protocol B 2. Prepare Work Area in Chemical Fume Hood A->B C 3. Assemble All Necessary Equipment & Reagents B->C D 4. Don Inner Gloves, Lab Coat, Goggles C->D Enter Controlled Area E 5. Don Outer Gloves (over cuffs) D->E F 6. Perform Weighing, Solution Prep, Reaction E->F G 7. Segregate Halogenated Organic Waste F->G H 8. Clean Glassware & Decontaminate Work Surface G->H I 9. Doff Outer Gloves, Lab Coat, Goggles H->I Exit Controlled Area J 10. Doff Inner Gloves I->J K 11. Wash Hands Thoroughly J->K

Caption: Workflow for handling 5-Fluoro-6-methoxypyrimidin-2(1H)-one.

Emergency Procedures and Disposal

Spill Response:

In the event of a small spill within a fume hood, use an inert absorbent material like sand or vermiculite to contain it.[1] Carefully sweep the absorbed material into a clearly labeled hazardous waste container.[1] Decontaminate the area with an appropriate solvent, collecting all cleaning materials as hazardous waste.[1] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Exposure Response:
  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Remove contaminated clothing.

  • Eye Contact : Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation : Move to fresh air. If breathing is difficult, administer oxygen.[3]

  • Ingestion : Rinse mouth with water. Do not induce vomiting.[3] Seek immediate medical attention.

Waste Disposal:

All waste, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous.[1]

  • Segregation : Dedicate a specific, robust, and leak-proof container for "Halogenated Organic Waste".[1]

  • Labeling : The container must be clearly labeled "Hazardous Waste" with the full chemical name.[1]

  • Storage and Disposal : Store the sealed container in a designated, well-ventilated area with secondary containment.[1] Arrange for pickup and disposal through your institution's EHS department or a licensed contractor.[1] Under no circumstances should this chemical be disposed of down the drain.[1]

By adhering to these stringent protocols, you establish a robust safety framework that minimizes risk and ensures the well-being of all laboratory personnel when working with 5-Fluoro-6-methoxypyrimidin-2(1H)-one.

References

  • Essential Procedures for the Safe Disposal of 5-Fluoro-6-methoxypyridin-3-ol. Benchchem. 1

  • Safety data sheet. (Secure® 240 SC). 12

  • Safety Data Sheet. (2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline). 6

  • 5-Fluoro-2-methoxypyrimidin-4(3H)-one. CymitQuimica. 13

  • SAFETY DATA SHEET. (2-Fluoro-5-methylpyridine). Fisher Scientific. 14

  • Personal Protection for the Applicator and Worker Module. PSEP. 8

  • Text equivalent of "Dress for Success: Some Things to Know About Personal Protective Equipment BEFORE You Handle a Pesticide". AgriSafe Network. 9

  • SAFETY DATA SHEET. (Floxuridine). Medline. 10

  • SAFETY DATA SHEET. (2-Chloro-5-fluoro-6-methylpyridine). Fisher Scientific. 3

  • SAFETY DATA SHEET. ((S)-2-Amino-1-(3- methoxymethyl-pyrrolidin-1-yl)- propan-1-one). CymitQuimica. 15

  • 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one. PMC - NIH. 2

  • SAFETY DATA SHEET. (OMAVO). AWS. 16

  • Appendix 1--Personal Protective Equipment Requirements. California Department of Pesticide Regulation. 17

  • Safety Data Sheet. (2-Hydroxy-5-methylpyridine). Jubilant Ingrevia. 4

  • Safety Data Sheet. (6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one). CymitQuimica. 5

  • Material Safety Data Sheet. (Multiguard Protect®). Greenbook.net. 18

  • CCOHS: Landscaping - Pesticides - Personal Protective Equipment. Canadian Centre for Occupational Health and Safety. 11

  • Safety Data Sheet. (UNC 2400). Tocris Bioscience. 7

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-6-methoxypyrimidin-2(1H)-one
Reactant of Route 2
5-Fluoro-6-methoxypyrimidin-2(1H)-one
© Copyright 2026 BenchChem. All Rights Reserved.